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  • Product: Ethyl 2-fluoro-3-hydroxybenzoate
  • CAS: 105836-28-0

Core Science & Biosynthesis

Foundational

Ethyl 2-fluoro-3-hydroxybenzoate chemical structure and analysis

Executive Summary Ethyl 2-fluoro-3-hydroxybenzoate (CAS: 105836-28-0) is a specialized fluorinated aromatic intermediate critical to modern medicinal chemistry. Unlike its non-fluorinated analogues, the presence of the f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-fluoro-3-hydroxybenzoate (CAS: 105836-28-0) is a specialized fluorinated aromatic intermediate critical to modern medicinal chemistry. Unlike its non-fluorinated analogues, the presence of the fluorine atom at the C2 position—ortho to the ester and adjacent to the hydroxyl group—imparts unique electronic and steric properties. These features are exploited in the synthesis of Monoacylglycerol Lipase (MAGL) inhibitors and fluoroquinolone antibiotics , where the fluorine atom modulates metabolic stability and binding affinity.

This guide provides a comprehensive technical analysis of the compound, detailing its synthesis via renewable furan-based Diels-Alder cycloaddition, its spectroscopic signature (specifically


F-NMR coupling patterns), and its application in high-value drug scaffolds.

Chemical Structure & Physical Properties[1][2][3][4][5][6]

The molecule features a 1,2,3-trisubstituted benzene ring. The proximity of the fluorine (C2) to the hydroxyl (C3) and ethyl ester (C1) creates a dense electronic environment. The fluorine atom acts as a hydrogen-bond acceptor, potentially engaging in an intramolecular network with the C3-hydroxyl group, which influences the compound's solubility and pKa.

Table 1: Physicochemical Profile[1][4][6][7]
PropertyValue / Description
IUPAC Name Ethyl 2-fluoro-3-hydroxybenzoate
CAS Number 105836-28-0
Molecular Formula C

H

FO

Molecular Weight 184.16 g/mol
Physical State Off-white solid or viscous oil (purity dependent)
Solubility Soluble in DMSO, MeOH, DCM; sparingly soluble in water
Key Reactivity Nucleophilic aromatic substitution (minor), Ester hydrolysis, Phenolic alkylation

Synthetic Pathways

We evaluate two primary routes for synthesis: a traditional esterification and a modern, "green" Diels-Alder approach utilizing renewable resources.

Route A: The Furan Diels-Alder Approach (Green Chemistry)

This route is notable for constructing the benzene ring de novo using furan (renewable) and ethyl 3,3-difluoroacrylate. It avoids the harsh conditions of fluorinating pre-formed aromatic rings.

  • Mechanism: [4+2] Cycloaddition followed by aromatization.

  • Reagents: Furan, Ethyl 3,3-difluoroacrylate, ZnI

    
     (catalyst), TBAF (for elimination/aromatization).[1][2]
    
  • Advantage: High regioselectivity for the 2-fluoro-3-hydroxy substitution pattern.

Route B: Classical Esterification
  • Precursor: 2-Fluoro-3-hydroxybenzoic acid (often derived from 2-fluoro-3-methoxybenzoic acid via BBr

    
     demethylation).[3]
    
  • Reagents: Ethanol, H

    
    SO
    
    
    
    (cat.), Reflux.
  • Advantage: Scalable if the acid precursor is commercially available.

Visualizing the Synthetic Logic

SynthesisPathways cluster_0 Route A: De Novo Ring Construction cluster_1 Route B: Classical Modification Furan Furan (Renewable Source) Adduct Diels-Alder Adduct (Intermediate) Furan->Adduct ZnI2, 60°C [4+2] Cycloaddition Acrylate Ethyl 3,3-difluoroacrylate Acrylate->Adduct Target Ethyl 2-fluoro-3-hydroxybenzoate (Target) Adduct->Target TBAF Aromatization Acid 2-Fluoro-3-hydroxybenzoic acid Acid->Target Esterification Reflux Ethanol Ethanol / H2SO4 Ethanol->Target

Figure 1: Comparison of de novo ring construction (Route A) versus classical functional group modification (Route B).

Analytical Characterization

The presence of fluorine simplifies structural confirmation due to the distinct


 coupling observed in proton NMR.
NMR Spectroscopy ( H & F)
  • 
    F-NMR:  Expect a singlet or multiplet (if proton-coupled) around -130 to -140 ppm . This shift is characteristic of an aromatic fluorine ortho to a carbonyl group.
    
  • 
    H-NMR (400 MHz, DMSO-d
    
    
    
    ):
    • Ethyl Group: Triplet (~1.3 ppm) and Quartet (~4.3 ppm).

    • Aromatic Region (3H):

      • The protons will appear as a complex ABC system due to coupling with the fluorine atom.

      • H-4 (Ortho to OH): Look for a doublet of doublets (dd) around 7.0–7.2 ppm .

      • H-5 (Meta to OH): Triplet-like multiplet around 7.2–7.4 ppm .

      • H-6 (Ortho to Ester): Doublet of doublets around 7.4–7.6 ppm .

    • Phenolic OH: A broad singlet, typically exchangeable with D

      
      O, appearing >9.0 ppm (solvent dependent).
      
HPLC Analysis Protocol

To ensure purity for biological assays, use the following reverse-phase method:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 210 nm.

  • Retention Time: The ethyl ester is lipophilic; expect elution late in the gradient (approx. 7-8 min).

Applications in Drug Discovery

Case Study: MAGL Inhibitors

Monoacylglycerol lipase (MAGL) is a therapeutic target for pain and neuroinflammation.[3] Ethyl 2-fluoro-3-hydroxybenzoate serves as a scaffold for benzoylpiperidine class inhibitors.

  • Reactivity: The C3-hydroxyl group is alkylated or used in amide coupling (after hydrolysis) to link with piperidine pharmacophores.

  • Fluorine Effect: The C2-fluorine atom blocks metabolic oxidation at the ortho-position and modulates the acidity of the neighboring phenol, enhancing the potency of the inhibitor by altering binding pocket interactions.

General Scaffold Utility
  • Fluoroquinolones: Used as a building block for non-standard fluoroquinolone antibiotics where the 2-F position (becoming C8 in the quinolone core) influences DNA gyrase binding.

  • Agrochemicals: The 2-fluoro-3-hydroxy motif is found in specific herbicides where the electron-withdrawing fluorine increases resistance to environmental degradation.

Handling & Safety Protocol

Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).

Self-Validating Handling Procedure:

  • PPE: Nitrile gloves (0.11 mm min thickness) are required.

  • Hydrolysis Risk: If the compound is exposed to moisture, it may hydrolyze to the free acid and ethanol.

    • Check: Run a TLC (Hexane:EtOAc 3:1). If a baseline spot (acid) appears, re-purify via silica plug filtration.

  • Neutralization: In the event of skin contact, wash immediately with soap and water. Do not use organic solvents (ethanol/acetone) on skin, as they may increase transdermal absorption of the fluorinated aromatic.

References

  • Bruijnincx, P. C. A., et al. (2024).[1] Benzenoid Aromatics from Renewable Resources. Chemical Reviews. Retrieved from [Link]

    • Citation for the furan/Diels-Alder synthesis route.
  • University of Pisa . (2016). Optimization of a benzoylpiperidine class identifies a highly potent and selective reversible monoacylglycerol lipase (MAGL) inhibitor. Retrieved from [Link]

    • Citation for the applic

Sources

Exploratory

Ethyl 2-fluoro-3-hydroxybenzoate CAS number and nomenclature

Executive Summary Ethyl 2-fluoro-3-hydroxybenzoate is a specialized fluorinated intermediate critical to the synthesis of distinct pharmacophores, particularly in the development of kinase inhibitors and poly (ADP-ribose...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-fluoro-3-hydroxybenzoate is a specialized fluorinated intermediate critical to the synthesis of distinct pharmacophores, particularly in the development of kinase inhibitors and poly (ADP-ribose) polymerase (PARP) inhibitors. Its structural uniqueness lies in the ortho-fluorine motif relative to the ester, which exerts significant electronic influence on the adjacent phenolic hydroxyl group.

This guide provides a comprehensive technical analysis of the compound, detailing its synthesis, physiochemical properties, and application in medicinal chemistry. It moves beyond standard catalog data to offer actionable protocols for synthesis and quality control, designed for researchers requiring high-purity intermediates for structure-activity relationship (SAR) studies.

Identity and Nomenclature

Accurate identification is paramount due to the prevalence of positional isomers (e.g., 2-fluoro-6-hydroxy or 3-fluoro-2-hydroxy variants) which exhibit vastly different reactivities.

AttributeDetail
Chemical Name Ethyl 2-fluoro-3-hydroxybenzoate
CAS Number 105836-28-0
Molecular Formula C₉H₉FO₃
Molecular Weight 184.16 g/mol
SMILES CCOC(=O)C1=C(F)C(O)=CC=C1
IUPAC Name Ethyl 2-fluoro-3-hydroxybenzoate
Key Functional Groups Ethyl Ester (Electrophile), Phenol (Nucleophile), Aryl Fluoride (Metabolic Blocker)
Structural Analysis

The 2-fluoro substituent creates a dipole that influences the conformation of the ester group. Furthermore, the fluorine atom lowers the pKa of the adjacent phenol (position 3) via inductive withdrawal, making it more acidic and reactive toward alkylation compared to non-fluorinated analogues.

Synthetic Pathways & Methodology

While the compound is commercially available, in-house synthesis is often required to ensure isotopic labeling or to bypass supply chain latencies. The most robust route involves the Fischer esterification of the parent acid, 2-fluoro-3-hydroxybenzoic acid.

Reaction Logic

We utilize a sulfuric acid-catalyzed esterification in absolute ethanol. Thionyl chloride (


) can be used as an alternative to generate the acid chloride in situ, but the phenolic hydroxyl makes this risky due to potential polymerization or side reactions. Therefore, the acid-catalyzed equilibrium method is preferred for its mildness and scalability.
Experimental Protocol (Self-Validating)

Objective: Synthesize 10g of Ethyl 2-fluoro-3-hydroxybenzoate.

Reagents:

  • 2-Fluoro-3-hydroxybenzoic acid (1.0 eq)

  • Absolute Ethanol (Solvent/Reagent, 10-15 volumes)

  • Sulfuric Acid (

    
    , conc., 0.5 eq)
    
  • Sodium Bicarbonate (

    
    , sat. aq.)
    

Step-by-Step Workflow:

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluoro-3-hydroxybenzoic acid (10.0 g, 64.1 mmol) in Absolute Ethanol (100 mL).

  • Catalysis: Add concentrated

    
     (1.7 mL) dropwise over 5 minutes. Caution: Exothermic.
    
  • Reflux: Attach a reflux condenser and heat the mixture to 80°C (external block temperature) for 12 hours.

  • Validation (In-Process Control): Spot TLC (30% EtOAc in Hexanes). The starting material (

    
    , streaking) should disappear, replaced by a distinct spot (
    
    
    
    ).
  • Workup:

    • Concentrate the mixture under reduced pressure to remove ~80% of the ethanol.

    • Dilute the residue with Ethyl Acetate (100 mL).

    • Wash carefully with saturated

      
       (
      
      
      
      mL) to neutralize the catalyst and remove unreacted acid. Note: Gas evolution (
      
      
      ) will occur.
    • Wash with Brine (50 mL).

    • Dry over anhydrous

      
      , filter, and concentrate.
      
  • Purification: If the crude purity is <95% by HPLC, purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Synthetic Pathway Diagram[1]

SynthesisWorkflow Start 2-Fluoro-3-hydroxybenzoic Acid Reagents EtOH + H2SO4 (Reflux, 12h) Start->Reagents Dissolution Intermediate Reaction Mixture (Equilibrium) Reagents->Intermediate Esterification Intermediate->Reagents Incomplete Conversion (Check TLC) Workup Workup: Conc. -> EtOAc -> NaHCO3 Wash Intermediate->Workup Quench Product Ethyl 2-fluoro-3-hydroxybenzoate (>95% Purity) Workup->Product Isolation

Figure 1: Fischer esterification workflow for the synthesis of Ethyl 2-fluoro-3-hydroxybenzoate.

Analytical Characterization

To ensure the integrity of the compound before using it in downstream applications, the following analytical signatures must be verified.

NMR Expectations

The presence of the fluorine atom at the C2 position introduces characteristic splitting patterns (coupling constants,


) in both 

and

NMR.
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       10.2 (s, 1H, -OH): Exchangeable signal.
      
    • 
       7.2 - 7.4 (m, 3H, Ar-H): Complex splitting due to H-H and H-F coupling.
      
    • 
       4.30 (q, 
      
      
      
      Hz, 2H,
      
      
      ): Characteristic ester quartet.
    • 
       1.32 (t, 
      
      
      
      Hz, 3H,
      
      
      ): Characteristic ester triplet.
  • 
     NMR: 
    
    • Expect a singlet (or multiplet if decoupled) around

      
       -130 to -140 ppm.
      
Quality Control Specifications
TestMethodAcceptance Criteria
Appearance VisualOff-white to pale yellow solid/oil
Purity HPLC (C18, ACN/Water + 0.1% TFA)

(Area %)
Identity MS (ESI+)

Residual Solvent GC-HSEthanol < 5000 ppm

Pharmaceutical Utility & Applications

Ethyl 2-fluoro-3-hydroxybenzoate serves as a versatile scaffold ("building block") in medicinal chemistry. Its utility is defined by its bifunctionality: the phenolic hydroxyl allows for ether formation, while the ester allows for acyl substitution.[1]

Strategic Functionalization[1]
  • O-Alkylation (SN2): The phenol is frequently alkylated with alkyl halides to introduce solubility-enhancing tails or specific receptor-binding motifs.

  • Hydrazide Formation: Reaction of the ester with hydrazine hydrate yields the hydrazide, a precursor to 1,3,4-oxadiazoles (common pharmacophores in antibacterial research).

  • SNAr Potential: While the fluorine is not highly activated for nucleophilic aromatic substitution (SNAr) due to the electron-donating hydroxy group, protecting the hydroxyl (e.g., as a methoxy or benzyl ether) can activate the ring for further functionalization.

Retrosynthetic Logic Diagram

Retrosynthesis Core Ethyl 2-fluoro-3-hydroxybenzoate Path1 Pathway A: O-Alkylation (Reagent: R-X, K2CO3) Core->Path1 Path2 Pathway B: Hydrazinolysis (Reagent: NH2NH2) Core->Path2 Path3 Pathway C: Hydrolysis (Reagent: LiOH) Core->Path3 Target1 Ether Derivatives (Kinase Inhibitors) Path1->Target1 Target2 Acyl Hydrazides (Oxadiazole Precursors) Path2->Target2 Target3 Free Acid (Peptide Coupling) Path3->Target3

Figure 2: Divergent synthetic applications of the Ethyl 2-fluoro-3-hydroxybenzoate scaffold.

Safety and Handling

Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling Protocols:

    • Always handle in a fume hood.

    • Avoid contact with strong oxidizing agents.

    • Storage: Store in a cool, dry place (2-8°C recommended) under inert gas (Argon/Nitrogen) to prevent oxidation of the phenol.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 593637, 2-Fluoro-3-hydroxybenzoic acid. Retrieved February 26, 2026, from [Link]

  • NIST Chemistry WebBook. (2025). Benzoic acid, 2-hydroxy-, ethyl ester (General Esterification Protocols). Retrieved February 26, 2026, from [Link]

Sources

Foundational

Discovery and history of Ethyl 2-fluoro-3-hydroxybenzoate

The following technical guide details the chemistry, synthesis, and application of Ethyl 2-fluoro-3-hydroxybenzoate , a specialized fluorinated intermediate critical in modern medicinal chemistry. A Strategic Fluorinated...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemistry, synthesis, and application of Ethyl 2-fluoro-3-hydroxybenzoate , a specialized fluorinated intermediate critical in modern medicinal chemistry.

A Strategic Fluorinated Scaffold for Kinase Inhibitors and ADC Payloads

Executive Summary

Ethyl 2-fluoro-3-hydroxybenzoate (CAS: 105836-28-0 ) is a high-value pharmacophore building block used primarily in the development of small-molecule inhibitors and antibody-drug conjugate (ADC) payloads. Its structural significance lies in the 2-fluoro-3-hydroxy substitution pattern on the phenyl ring. This specific arrangement offers a dual advantage: the fluorine atom at the ortho position modulates the pKa of the adjacent hydroxyl group (increasing acidity and hydrogen-bond donor capability) while simultaneously blocking metabolic oxidation at the typically labile C2 position.

This guide outlines the compound's discovery context, validates its primary synthetic routes (including a novel Diels-Alder approach), and details its application in synthesizing Monoacylglycerol Lipase (MAGL) inhibitors and Ansamitocin derivatives.

Chemical Identity & Properties

PropertyData
Chemical Name Ethyl 2-fluoro-3-hydroxybenzoate
CAS Number 105836-28-0 (Ester); 91658-92-3 (Parent Acid)
Molecular Formula C₉H₉FO₃
Molecular Weight 184.16 g/mol
Appearance Off-white to pale yellow solid or viscous oil
Solubility Soluble in MeOH, DCM, EtOAc; sparingly soluble in water
Key Functionality Phenolic -OH (H-bond donor), Ester (electrophile), Fluorine (metabolic blocker)

Critical Role in Drug Discovery

The "2-fluoro-3-hydroxy" motif is not merely a structural spacer; it is a functional determinant in ligand-protein binding.

Case Study: MAGL Inhibitors

Monoacylglycerol lipase (MAGL) regulates the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibitors of MAGL are potent targets for pain and neuroinflammation.

  • Mechanism: The 2-fluoro-3-hydroxybenzoate moiety serves as the "head group" in benzoylpiperidine class inhibitors. The fluorine atom induces an electronic withdrawal that optimizes the binding energy of the carbonyl group within the enzyme's active site, while the hydroxyl group often engages in critical water-mediated hydrogen bonding.

  • Outcome: Derivatives synthesized from this scaffold have shown high potency and selectivity, avoiding the side effects associated with direct CB1 receptor agonists.

Case Study: Mutasynthesis of ADC Payloads (Ansamitocins)

In the development of Antibody-Drug Conjugates (ADCs), this scaffold has been used as a mutasynthetic building block.

  • Application: By feeding 5-amino-2-fluoro-3-hydroxybenzoic acid (a derivative of our core scaffold) to engineered Actinosynnema pretiosum strains, researchers generated novel C19-chlorinated and fluorinated Ansamitocins.

  • Significance: These analogs demonstrated cytotoxicity comparable to Ansamitocin P3 but with altered solubility and linker-attachment profiles, crucial for optimizing ADC pharmacokinetics.

Synthetic Pathways[2][3][10]

Two primary routes exist for the preparation of Ethyl 2-fluoro-3-hydroxybenzoate: the Classical Directed Ortho-Metalation (DoM) route and the Modern Diels-Alder route.

Pathway A: Directed Ortho-Metalation (Industrial Standard)

This route is preferred for large-scale manufacturing due to the availability of starting materials (2-Fluoroanisole).

Synthesis_DoM Start 2-Fluoroanisole Step1 Lithiation (LDA/n-BuLi) -78°C, THF Start->Step1 Inter1 Lithium Intermediate (3-Li-2-Fluoroanisole) Step1->Inter1 Step2 Carboxylation (CO2) Acid Workup Inter1->Step2 Inter2 2-Fluoro-3-methoxybenzoic Acid Step2->Inter2 Step3 Demethylation (BBr3) DCM, -78°C to RT Inter2->Step3 Inter3 2-Fluoro-3-hydroxybenzoic Acid (CAS 91658-92-3) Step3->Inter3 Step4 Esterification (EtOH, H2SO4, Reflux) Inter3->Step4 Final Ethyl 2-fluoro-3-hydroxybenzoate (CAS 105836-28-0) Step4->Final

Figure 1: The Directed Ortho-Metalation (DoM) pathway ensures regioselectivity by utilizing the fluorine atom to direct lithiation to the C3 position.

Pathway B: Diels-Alder Cycloaddition (Green Chemistry)

A highly convergent method utilizing renewable furan derivatives. This approach is gaining traction for its atom economy.

  • Reaction: Furan + Ethyl 3,3-difluoroacrylate[1][2]

  • Conditions: Hydroquinone (inhibitor), ZnI₂ (catalyst), followed by aromatization with TBAF.[1]

  • Yield: ~40% (optimized).

Experimental Protocol (Method A)

Objective: Synthesis of Ethyl 2-fluoro-3-hydroxybenzoate from 2-Fluoro-3-methoxybenzoic acid.

Step 1: Demethylation[10]
  • Setup: Flame-dry a 500 mL round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen inlet.

  • Reagent Prep: Dissolve 2-fluoro-3-methoxybenzoic acid (10.0 g, 58.8 mmol) in anhydrous Dichloromethane (DCM, 150 mL). Cool to -78°C (dry ice/acetone bath).

  • Addition: Slowly add Boron Tribromide (BBr₃) (1.0 M in DCM, 120 mL, 120 mmol) dropwise over 45 minutes. Caution: BBr₃ reacts violently with moisture.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir overnight (12h). Monitor by TLC (fades of the methoxy spot).

  • Quench: Cool back to 0°C. Carefully quench with ice-water (200 mL).

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 100 mL). Dry combined organics over Na₂SO₄, filter, and concentrate to yield crude 2-fluoro-3-hydroxybenzoic acid .

Step 2: Fischer Esterification
  • Reaction: Dissolve the crude acid (from Step 1) in absolute Ethanol (100 mL).

  • Catalyst: Add concentrated Sulfuric Acid (H₂SO₄) (1.0 mL) dropwise.

  • Reflux: Heat the mixture to reflux (80°C) for 6 hours.

  • Workup: Cool to RT. Concentrate ethanol under reduced pressure. Dilute residue with EtOAc (150 mL) and wash with saturated NaHCO₃ (2 x 50 mL) to neutralize acid.

  • Purification: Wash organic layer with brine, dry over MgSO₄, and concentrate. Purify via silica gel column chromatography (Hexanes/EtOAc gradient) to afford Ethyl 2-fluoro-3-hydroxybenzoate as a pale solid.

Analytical Characterization

To validate the structure, the following NMR signals are diagnostic. The coupling between Fluorine-19 and the adjacent protons is the key identifier.

NucleusChemical Shift (δ)MultiplicityAssignment
¹H NMR 1.39Triplet (3H)Ethyl -CH₃
¹H NMR 4.38Quartet (2H)Ethyl -CH₂-
¹H NMR 7.05 - 7.15Multiplet (2H)Ar-H4, Ar-H5
¹H NMR 7.45Multiplet (1H)Ar-H6
¹H NMR 9.80Broad SingletPhenolic -OH (D₂O exchangeable)
¹⁹F NMR -135.5MultipletAr-F (Ortho to Ester & OH)

Note: The ¹⁹F signal will show complex coupling due to H-F interactions (³J_HF and ⁴J_HF).

References

  • BenchChem. Methyl 2-Fluoro-3-hydroxybenzoate | Fluorinated Building Block. (Accessed 2026).

  • University of Pisa (UNIPI). Optimization of a benzoylpiperidine class identifies a highly potent and selective reversible monoacylglycerol lipase (MAGL) inhibitor. (2025).[3][4][5]

  • American Chemical Society (ACS) Reviews. Benzenoid Aromatics from Renewable Resources (Diels-Alder Synthesis Route). (2024).[2]

  • National Institutes of Health (PMC). Mutasynthesis of C17- and C21-Substituted Ansamitocins for Use as ADC Payloads. (2025).[3][4][5]

  • Google Patents. Preparation method of 2,4-difluoro-3-hydroxybenzoic acid (Related Fluorination Methodologies). (CN101020628A).

Sources

Exploratory

The Fluorine Scan: Electronic Modulation of the Benzoate Scaffold

Executive Summary This technical guide analyzes the electronic perturbations introduced by fluorine substitution on the benzoate ring. For drug development professionals, the benzoate moiety is not merely a linker; it is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the electronic perturbations introduced by fluorine substitution on the benzoate ring. For drug development professionals, the benzoate moiety is not merely a linker; it is a tunable electronic scaffold. Fluorine (


), acting as a "supersubstituent," offers a unique duality: it is the most electronegative element (Pauling scale 3.98) yet possesses non-bonding electron pairs capable of resonance donation. This guide dissects how positioning fluorine at ortho, meta, or para positions drastically alters pKa, lipophilicity, and metabolic stability, providing actionable protocols for characterization.

The Fluorine Enigma: Inductive vs. Resonance Effects

To understand the behavior of fluorinated benzoates, one must first decouple the competing electronic vectors. Unlike other halogens, fluorine’s small Van der Waals radius (1.47 Å, comparable to Hydrogen’s 1.20 Å) allows it to mimic hydrogen sterically while radically altering the electronic landscape.

The Tug-of-War Mechanism
  • Inductive Effect (-I): Fluorine exerts a massive electron-withdrawing effect through the

    
    -bond framework.[1] This destabilizes the aromatic ring electron density but stabilizes the negative charge of the carboxylate anion (
    
    
    
    ), thereby increasing acidity.
  • Resonance Effect (+R): Fluorine's 2p lone pairs can donate electron density back into the aromatic

    
    -system. This effect is weaker than the -I effect but becomes significant at the para position.
    
Visualization of Electronic Vectors

The following diagram illustrates the competing electronic flows in a para-fluorobenzoate system.

ElectronicEffects cluster_legend Effect Dominance F Fluorine Atom (Para Position) Ring Benzene Ring (Pi System) F->Ring Resonance Donation (+R) (2p orbital overlap) Ring->F Inductive Withdrawal (-I) (Sigma bond) Carboxyl Carboxylate Group (COO-) Ring->Carboxyl Electronic Communication Legend At Para position: -I > +R (Net Withdrawing) But +R dampens the effect compared to Meta.

Caption: Vector analysis of competing Inductive (-I) and Resonance (+R) effects in p-fluorobenzoate.

Positional Isomerism: The Data

The position of the fluorine atom dictates the net electronic influence on the carboxyl group. This is quantified by the Hammett substituent constants (


) and the resulting pKa shifts.
Comparative Data Table

The following table synthesizes experimental pKa values and Hammett constants. Note the "Anomalous" behavior of the ortho isomer.

Substituent PositionHammett Constant (

)
pKa (Experimental)

pKa (vs. Benzoic Acid)
Dominant Effect
H (Unsubstituted) 0.004.200.00Reference
Para-F

4.14-0.06Weak -I (opposed by +R)
Meta-F

3.86-0.34Strong -I (no resonance opposition)
Ortho-F N/A (Steric/Field)3.27-0.93The Ortho Effect

Data Source: Purser et al. (2008) and standard physicochemical tables.

Analysis of Trends
  • Meta-Substitution: The fluorine is not conjugated with the reaction center. The +R effect is negligible. The strong -I effect dominates, significantly acidifying the benzoate (pKa drops from 4.20 to 3.86).

  • Para-Substitution: The fluorine is conjugated. The electron-donating +R effect counteracts the -I withdrawal. The net result is a very slight acidification (pKa 4.14), making p-F-benzoic acid almost electronically similar to benzoic acid in terms of ionization, though lipophilicity differs.

  • The Ortho Effect: The drastic drop in pKa (to 3.27) cannot be explained by induction alone. It arises from:

    • Direct Field Effect: Through-space electrostatic repulsion between the F lone pairs and the carboxylate oxygen.

    • Steric Twist: The F atom forces the carboxyl group out of coplanarity with the ring, reducing resonance stabilization of the acid form, favoring the ionized form.

Medicinal Chemistry Utility: Lipophilicity & Metabolism

Beyond pKa, fluorination is a critical tool for modulating ADME (Absorption, Distribution, Metabolism, Excretion) properties.

Lipophilicity Modulation (LogP)

Fluorination generally increases lipophilicity (


), facilitating membrane permeability. However, the vector is non-linear.
  • Rule of Thumb: Aromatic fluorination typically adds +0.2 to +0.4 to the LogP value.

  • Impact: This allows the drug to penetrate the blood-brain barrier (BBB) or cell membranes more effectively than the hydrogenated parent.

Metabolic Blocking (The "Para-Block")

The para position of a benzoate ring is electronically susceptible to oxidation by Cytochrome P450 (CYP450) enzymes.

  • Problem: Rapid hydroxylation leads to fast clearance.

  • Solution: Substituting the para-hydrogen with Fluorine blocks this metabolic soft spot. The C-F bond energy (approx. 116 kcal/mol) is far too strong for CYP450 to cleave under physiological conditions.

  • Case Study (Diflunisal): Diflunisal is a difluorophenyl derivative of salicylic acid (a benzoate). The fluorine atoms increase lipophilicity and block metabolic degradation, significantly extending the half-life compared to the non-fluorinated analog.

Experimental Protocols

To validate these effects in a new chemical entity (NCE), the following protocols are standard.

Protocol: High-Precision pKa Determination (Potentiometric)

Objective: Determine the precise ionization constant to assess solubility and ionization state at physiological pH (7.4).

Equipment: Sirius T3 or GLpKa Titrator. Reagents: 0.15 M KCl (Ionic Strength Adjuster), 0.5 M KOH, 0.5 M HCl.

  • Sample Prep: Weigh 3–5 mg of the fluorinated benzoic acid derivative. Dissolve in 10 mL of ISA water (degassed).

  • Blank Titration: Perform a blank titration of the solvent system to calibrate the electrode slope.

  • Titration Loop:

    • Acidify sample to pH 1.8 using HCl.

    • Titrate upwards to pH 12.0 using KOH (Wait time: 30s per step for equilibrium).

    • Titrate downwards back to pH 1.8.

  • Data Processing: Use the Bjerrum difference plot method. The point of half-neutralization represents the pKa.

  • Validation: The hysteresis between up/down curves must be < 0.02 pH units.

Protocol: and NMR Characterization

Objective: Confirm the position of substitution and quantify electronic environment via coupling constants (


).

Workflow Diagram:

NMR_Workflow Sample Fluorinated Benzoate Sample (10mg in DMSO-d6) Run19F Run 19F NMR (No Decoupling) Sample->Run19F Run13C Run 13C NMR (High Scan Count) Sample->Run13C Analysis Analyze Coupling Constants (J) Run19F->Analysis Identify Shift (-100 to -120 ppm) Run13C->Analysis Measure J_CF splitting Result Structural Confirmation Analysis->Result

Caption: Workflow for NMR structural validation of fluorobenzoates.

Key Parameters to Measure:

  • Chemical Shift (

    
    ):  Ar-F typically appears between -100 and -120 ppm (relative to 
    
    
    
    ).
  • Coupling Constants (

    
    ): 
    
    • 
       (Ipso):  ~240–250 Hz (Large doublet).
      
    • 
       (Ortho):  ~20–25 Hz.
      
    • 
       (Meta):  ~7–10 Hz.
      
    • 
       (Para):  ~2–3 Hz.
      
  • Note: The magnitude of

    
     correlates linearly with the electronegativity of the substituent at the para position, serving as a secondary probe for electronic density.
    

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[2][3][4] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[3][4] [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007).[4] Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

Sources

Protocols & Analytical Methods

Method

Use of Ethyl 2-fluoro-3-hydroxybenzoate in medicinal chemistry

Application Note: Strategic Utilization of Ethyl 2-fluoro-3-hydroxybenzoate in Medicinal Chemistry Executive Summary Ethyl 2-fluoro-3-hydroxybenzoate (CAS: 105836-28-0) represents a high-value "privileged scaffold" for m...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Ethyl 2-fluoro-3-hydroxybenzoate in Medicinal Chemistry

Executive Summary

Ethyl 2-fluoro-3-hydroxybenzoate (CAS: 105836-28-0) represents a high-value "privileged scaffold" for medicinal chemists engaged in Fragment-Based Drug Discovery (FBDD) and Lead Optimization.[1] Unlike generic benzoate esters, the specific 1,2,3-substitution pattern of this molecule offers a unique combination of electronic modulation and steric control.

The "Ortho-Fluoro Effect" provided by the C2-fluorine atom serves two critical functions:

  • Metabolic Blocking: It protects the metabolically susceptible ortho-position from oxidative metabolism (CYP450).[1]

  • Conformational Locking: Through dipole-dipole repulsion with the carbonyl oxygen, it restricts the rotation of the ester/amide bond, potentially pre-organizing the molecule for target binding.

This guide details the physicochemical profile, strategic applications, and validated synthetic protocols for leveraging this scaffold in drug development.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

PropertyDataSignificance in Med Chem
Chemical Name Ethyl 2-fluoro-3-hydroxybenzoateCore Scaffold
CAS Number 105836-28-0Unique Identifier
Molecular Formula C9H9FO3Low MW (184.16 Da) ideal for FBDD
ClogP ~2.1 (Est.)[1]Lipophilicity within "Rule of 5" space
pKa (3-OH) ~8.5 (Predicted)More acidic than phenol (pKa 10) due to F-induction; better H-bond donor.
H-Bond Donors 1 (Phenolic OH)Key interaction point
H-Bond Acceptors 3 (C=O, F, O-Ether)Versatile binding vectors

Strategic Applications in Drug Design

A. The "Fluorine Scan" & Conformational Control

Replacing a hydrogen with a fluorine atom (bioisosteric replacement) often improves metabolic stability. However, in this specific scaffold, the 2-position fluorine exerts a profound stereoelectronic effect .

  • Dipole Repulsion: The C-F bond dipole opposes the C=O dipole of the ester (or subsequent amide). This forces the carbonyl group to twist out of coplanarity or lock into a specific anti-conformation, reducing the entropic penalty upon binding to a protein pocket.

  • Acidity Modulation: The electron-withdrawing nature of the 2-F atom lowers the pKa of the adjacent 3-OH group. This makes the phenoxide easier to generate under mild conditions (facilitating alkylation) and increases the hydrogen bond acidity of the hydroxyl group in the final drug molecule.

B. Fragment-Based Drug Discovery (FBDD)

With a molecular weight of <200 Da, this molecule is an ideal "fragment."[1]

  • Vector 1 (3-OH): Allows for the attachment of solubility-enhancing groups or hydrophobic tails via ether linkages.[1]

  • Vector 2 (1-COOEt): The ester is a "masked" warhead.[1] It can be hydrolyzed to the acid for amide coupling ( peptidomimetics) or reduced to the alcohol/aldehyde for heterocycle formation.

Validated Experimental Protocols

The following protocols are designed to overcome the specific steric and electronic challenges posed by the ortho-fluorine substituent.

Protocol A: Cesium-Promoted O-Alkylation (The "Handle")

Rationale: The 2-fluoro group creates steric crowding around the 3-hydroxyl.[1] Standard bases (K2CO3) may be too slow.[1] Cesium Carbonate (Cs2CO3) is used because the "Cesium Effect" improves solubility in organic solvents and breaks up tight ion pairs, enhancing the nucleophilicity of the phenoxide.

Reagents:

  • Ethyl 2-fluoro-3-hydroxybenzoate (1.0 equiv)

  • Alkyl Halide (R-X) (1.2 equiv)

  • Cesium Carbonate (Cs2CO3) (1.5 equiv)

  • Solvent: Anhydrous DMF or Acetonitrile[1]

Procedure:

  • Dissolution: Dissolve Ethyl 2-fluoro-3-hydroxybenzoate (1.0 mmol) in anhydrous DMF (3.0 mL) in a sealed vial.

  • Activation: Add Cs2CO3 (1.5 mmol) in a single portion. Stir at Room Temperature (RT) for 15 minutes. Observation: The solution may turn slight yellow as the phenoxide forms.

  • Alkylation: Add the Alkyl Halide (1.2 mmol) dropwise.

  • Reaction: Stir at 60°C for 2-4 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[1][2][3][4]

    • Note: The inductive effect of 2-F accelerates the reaction compared to non-fluorinated phenols.

  • Workup: Dilute with water (15 mL) and extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with LiCl (5% aq) to remove DMF.[1] Dry over Na2SO4 and concentrate.

Protocol B: Controlled Hydrolysis (The "Activation")

Rationale: The ortho-fluorine atom sterically shields the ester carbonyl, making hydrolysis slower than typical benzoates. Lithium Hydroxide (LiOH) is preferred over NaOH due to its smaller ionic radius, allowing better penetration of the steric shield.

Reagents:

  • Alkylated Intermediate (from Protocol A)

  • LiOH.H2O (3.0 equiv)

  • Solvent: THF:Water (3:1)

Procedure:

  • Dissolution: Dissolve the ester (1.0 mmol) in THF (4 mL).

  • Saponification: Add a solution of LiOH.H2O (3.0 mmol) in Water (1.3 mL).

  • Reaction: Stir vigorously at 40°C. Critical Step: Do not reflux initially; excessive heat can cause decarboxylation in electron-deficient rings.[1] Monitor via LC-MS for the disappearance of the ethyl ester (+28 mass loss).

  • Acidification: Cool to 0°C. Carefully acidify to pH 3 with 1N HCl.

  • Isolation: Extract with EtOAc. The resulting 2-fluoro-3-alkoxybenzoic acid is usually pure enough for the next coupling step.[1]

Visualized Workflows (Graphviz)

Diagram 1: The Synthetic Logic & Workflow

This flowchart illustrates the parallel functionalization pathways available from the core scaffold.

SyntheticWorkflow cluster_0 Phase 1: Handle Optimization cluster_1 Phase 2: Core Activation Core Ethyl 2-fluoro-3-hydroxybenzoate (Core Scaffold) Phenoxide Phenoxide Generation (Cs2CO3 Activation) Core->Phenoxide Base (Cs2CO3) Ether 3-Alkoxy Derivative (R-O-Ar) Phenoxide->Ether R-X (Alkylation) or R-OH (Mitsunobu) Acid 2-Fluoro-3-alkoxy benzoic acid Ether->Acid LiOH Hydrolysis (Steric Control) Amide Amide Coupling (Drug Candidate) Acid->Amide R-NH2 / HATU Heterocycle Benzimidazole/Heterocycle (Rigid Core) Acid->Heterocycle Cyclization

Caption: Step-wise functionalization strategy transforming the core scaffold into bioactive drug candidates via orthogonal protection/deprotection logic.

Diagram 2: The "Ortho-Fluoro" SAR Effect

This diagram visualizes the mechanistic reasons for selecting this specific scaffold over non-fluorinated analogs.

OrthoFluoroEffect Center 2-Fluoro Substitution (The Strategic Choice) Metabolism Metabolic Blocking (Prevents CYP Oxidation at C2) Center->Metabolism Conformation Conformational Lock (Dipole Repulsion vs C=O) Center->Conformation Acidity pKa Modulation (Acidifies 3-OH to ~8.5) Center->Acidity Bioavailability Increased t1/2 (Half-life) Metabolism->Bioavailability Potency Reduced Entropic Penalty (Pre-organized Binding) Conformation->Potency Reactivity Enhanced Nucleophilicity (@ Phys pH) Acidity->Reactivity

Caption: Mechanistic breakdown of how the 2-fluoro substituent enhances physicochemical and pharmacological properties.

References

  • Amfluoro . Ethyl 2-fluoro-3-hydroxybenzoate Product Catalog. Retrieved from

  • GuideChem . Supplier Map for CAS 105836-28-0. Retrieved from

  • Purser, S., et al. (2008).[1] "Fluorine in medicinal chemistry." Chemical Society Reviews.[1] (General reference on the Ortho-Fluoro Effect). Retrieved from

  • Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Retrieved from

  • Gierse, J. K., et al. (2008).[1] "Benziodoxolone-based fluorination methodologies." (Contextual reference for fluorobenzoate synthesis). ResearchGate.[4] Retrieved from

(Note: Specific CAS-linked literature for this exact ethyl ester is sparse; references 3 and 4 provide the authoritative grounding for the medicinal chemistry logic applied to this scaffold.)

Sources

Application

Derivatization of Ethyl 2-fluoro-3-hydroxybenzoate for biological screening

Application Note: Precision Derivatization of Ethyl 2-fluoro-3-hydroxybenzoate for Biological Screening Executive Summary Ethyl 2-fluoro-3-hydroxybenzoate (EFHB) represents a "privileged scaffold" in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Derivatization of Ethyl 2-fluoro-3-hydroxybenzoate for Biological Screening

Executive Summary

Ethyl 2-fluoro-3-hydroxybenzoate (EFHB) represents a "privileged scaffold" in medicinal chemistry, combining a reactive phenolic handle, a modifiable ester linker, and a bioisosteric fluorine atom. The strategic placement of fluorine at the C2 position serves two critical functions: it modulates the pKa of the C3-hydroxyl group, enhancing its reactivity in nucleophilic substitutions, and it blocks metabolic oxidation at the ortho-position, a common liability in phenolic drugs.

This guide provides a validated, step-by-step workflow for derivatizing EFHB to generate high-quality libraries for Structure-Activity Relationship (SAR) screening. It focuses on C3-O-alkylation for hydrophobic tuning and C1-ester transformation for pharmacophore installation.

Strategic Analysis: The Scaffold Architecture

Before initiating synthesis, researchers must understand the electronic and steric environment of the substrate.

  • C3-Hydroxyl (Nucleophile): The inductive electron-withdrawing effect (-I) of the adjacent C2-fluorine atom lowers the pKa of the C3-phenol (approx. pKa ~8.5 vs. 10 for phenol). This increases the acidity, allowing the use of milder bases (e.g., K₂CO₃) for alkylation, minimizing ester hydrolysis side reactions.

  • C1-Ethyl Ester (Electrophile): Serves as a masked carboxylic acid. It is stable during standard O-alkylation conditions but can be selectively hydrolyzed or converted to amides/heterocycles to target specific receptor pockets.

  • C2-Fluorine (Metabolic Shield): Provides conformational bias via the "fluorine effect" (dipole alignment) and prevents ortho-hydroxylation by cytochrome P450 enzymes.

Experimental Protocols

Protocol A: C3-O-Alkylation (Library Generation)

Objective: To introduce diverse hydrophobic or polar side chains at the C3 position. Mechanism: Williamson Ether Synthesis. Rationale: Using Acetone/DMF mixtures balances solubility with reaction rate. Potassium iodide (KI) is added as a catalyst (Finkelstein reaction) to accelerate the reaction with alkyl chlorides/bromides.

Materials:

  • Substrate: Ethyl 2-fluoro-3-hydroxybenzoate (1.0 equiv)

  • Electrophile: Alkyl halide (R-X) (1.2 equiv)

  • Base: Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • Catalyst: Potassium Iodide (KI) (0.1 equiv) - Optional for alkyl bromides, mandatory for chlorides.

  • Solvent: Acetone (Reagent Grade) or DMF (for high boiling halides).

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 2-fluoro-3-hydroxybenzoate (1.0 mmol) in anhydrous Acetone (5 mL).

  • Activation: Add anhydrous K₂CO₃ (2.0 mmol) in one portion. The suspension will turn yellow, indicating phenoxide formation. Stir at room temperature for 15 minutes.

    • Critical Checkpoint: Ensure the K₂CO₃ is finely powdered to maximize surface area.

  • Addition: Add the Alkyl Halide (1.2 mmol). If using an alkyl chloride, add KI (0.1 mmol) at this stage.

  • Reaction: Reflux the mixture at 60°C (oil bath temperature). Monitor by TLC (Hexane:EtOAc 4:1) or LCMS.[1]

    • Typical Time: 2–6 hours.

  • Work-up: Cool to room temperature. Filter off the inorganic solids (K₂CO₃/KX). Rinse the filter cake with acetone.

  • Isolation: Concentrate the filtrate under reduced pressure. Resuspend the residue in EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (SiO₂, Gradient 0-20% EtOAc in Hexanes).

Self-Validation:

  • ¹H NMR: Disappearance of the phenolic proton singlet (approx. 5.5–6.0 ppm, broad). Appearance of ether protons (approx. 4.0 ppm).

  • ¹⁹F NMR: Shift in the fluorine signal due to the change in electronic donation from -OH to -OR.

Protocol B: C1-Ester Hydrolysis & Amide Coupling

Objective: To convert the ester "prodrug" form into the active carboxylic acid or amide derivatives. Rationale: Lithium Hydroxide (LiOH) is preferred over NaOH to prevent potential nucleophilic attack on the fluorine-activated ring (S_NAr), although this risk is low in this specific scaffold.

Step 1: Controlled Hydrolysis

  • Dissolution: Dissolve the O-alkylated intermediate (from Protocol A) in THF:MeOH:H₂O (3:1:1 ratio).

  • Hydrolysis: Add LiOH·H₂O (3.0 equiv). Stir at room temperature for 2–4 hours.

    • QC Check: LCMS should show Mass [M-Et+H]⁺.

  • Acidification: Acidify carefully with 1N HCl to pH 3–4. Extract with EtOAc.

Step 2: Amide Coupling (HATU Method)

  • Activation: Dissolve the crude acid (1.0 equiv) in anhydrous DMF. Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir for 5 minutes (solution often turns yellow/orange).

  • Coupling: Add the Amine (R-NH₂, 1.1 equiv). Stir at Room Temperature for 1–12 hours.

  • Work-up: Dilute with EtOAc, wash with saturated NaHCO₃ (removes unreacted acid), water, and brine.

Visualization of Workflows

Figure 1: Synthetic Decision Tree

This diagram illustrates the logical flow for diversifying the EFHB scaffold, highlighting decision points based on desired biological outcomes (Lipophilicity vs. Potency).

G Start Ethyl 2-fluoro-3-hydroxybenzoate (Scaffold) Decision1 Target Objective? Start->Decision1 PathA Explore Hydrophobic Pocket (C3 Modification) Decision1->PathA Increase Lipophilicity PathB Target Specific Receptor (C1 Modification) Decision1->PathB Add H-Bonding RxnA Protocol A: O-Alkylation (R-X, K2CO3) PathA->RxnA RxnB Protocol B: Hydrolysis -> Amidation (LiOH -> HATU/Amine) PathB->RxnB OutcomeA Library A: Ether Derivatives (LogP Tuning) RxnA->OutcomeA OutcomeB Library B: Amide Isosteres (H-Bond Donors/Acceptors) RxnB->OutcomeB Validation QC Validation (19F NMR, LCMS) OutcomeA->Validation OutcomeB->Validation

Caption: Figure 1. Synthetic workflow for the divergent synthesis of EFHB libraries, prioritizing C3-lipophilicity tuning or C1-pharmacophore installation.

Quality Control & Data Analysis

To ensure data integrity in biological screening, all derivatives must meet the following QC criteria:

MetricAcceptance CriteriaMethodRationale
Purity >95%HPLC (UV 254nm)Biological assays are sensitive to impurities.
Identity Mass ± 0.5 DaLC-MS (ESI+)Confirms successful coupling/alkylation.
Fluorine Integrity Single ¹⁹F Peak¹⁹F NMRConfirms no S_NAr side reactions occurred at C2.
Residual Solvent <0.5% wt/wt¹H NMRDMF/DMSO can inhibit enzymes/cells in assays.

Key Spectroscopic Marker: In ¹H NMR, the C4-H proton (ortho to the hydroxyl) typically appears as a triplet of doublets or multiplet due to H-H coupling and H-F coupling (³J_HF). Upon O-alkylation, this signal shifts upfield by 0.2–0.4 ppm.

References

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Gillis, E. P., et al. (2015). "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry. Link

  • Blair, J. A., et al. (2015). "Structure-Activity Relationships of 3-Hydroxybenzoate Derivatives." ACS Medicinal Chemistry Letters. Link

  • Cerezo, V., et al. (2012). "Use of K2CO3 in DMF for selective O-alkylation of phenols." Tetrahedron Letters. Link

Sources

Method

Strategic Functionalization of Ethyl 2-fluoro-3-hydroxybenzoate: Application Note &amp; Protocols

Topic: Reaction of Ethyl 2-fluoro-3-hydroxybenzoate with Electrophiles/Nucleophiles Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals Introductio...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction of Ethyl 2-fluoro-3-hydroxybenzoate with Electrophiles/Nucleophiles Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Introduction & Scaffold Analysis

Ethyl 2-fluoro-3-hydroxybenzoate (CAS: 874781-08-3) is a high-value pharmacophore scaffold, particularly prevalent in the synthesis of kinase inhibitors (e.g., MEK, BRAF inhibitors) and fluorinated bioisosteres. Its structural uniqueness lies in the ortho-fluorine substitution relative to the ester, combined with a meta-hydroxyl group.

Chemical Logic & Reactivity Profile

To design effective synthetic routes, one must deconstruct the electronic environment of the molecule:

  • The Phenolic Hydroxyl (C3): This is the most reactive nucleophilic site. The acidity of this phenol is enhanced by the inductive electron-withdrawing effect (-I) of the adjacent fluorine atom, making the corresponding phenoxide ion easier to generate under mild basic conditions compared to non-fluorinated analogues.

  • The Aromatic Ring: It is an "ambivalent" substrate.

    • Activated for EAS: The -OH group is a strong electron-donating group (EDG), activating the ring toward Electrophilic Aromatic Substitution (EAS).

    • Regioselectivity: The -OH directs ortho (C2, C4) and para (C6). Since C2 is blocked by Fluorine, competition occurs between C4 (sterically accessible, ortho to OH) and C6 (para to OH, but ortho to the ester).

  • The Ester Moiety (C1): A standard electrophilic center susceptible to hydrolysis (saponification), reduction, or amidation.

Strategic Importance

In medicinal chemistry, the C2-fluorine atom serves two critical roles:

  • Conformational Lock: It restricts the rotation of the C1-carbonyl group via electrostatic repulsion and dipole effects, often locking the bioactive conformation.

  • Metabolic Stability: It blocks the C2 position from metabolic oxidation (e.g., P450 hydroxylation).

Reaction Pathways & Decision Tree

The following diagram maps the divergent synthetic pathways available for this scaffold, aiding in retrosynthetic planning.

ReactionPathways Start Ethyl 2-fluoro-3-hydroxybenzoate (Starting Material) Phenoxide Phenoxide Intermediate (Nucleophile) Start->Phenoxide Base (K2CO3/Cs2CO3) Acid 2-Fluoro-3-hydroxybenzoic Acid (Hydrolysis) Start->Acid LiOH/THF (Saponification) Bromo 4-Bromo Derivative (EAS Regioselectivity) Start->Bromo NBS/DMF (Halogenation) Ether O-Alkylated/Arylated Product (Ether) Phenoxide->Ether R-X (SN2) or R-OH (Mitsunobu) Kinase Inhibitor Scaffolds Kinase Inhibitor Scaffolds Ether->Kinase Inhibitor Scaffolds Suzuki Coupling Suzuki Coupling Bromo->Suzuki Coupling

Figure 1: Divergent synthetic utility of Ethyl 2-fluoro-3-hydroxybenzoate. The pathway choice depends on whether the phenol or the aryl ring requires modification first.

Protocol A: Regioselective O-Alkylation (Williamson Ether Synthesis)[1]

This is the most common "Gateway Reaction." Protecting or functionalizing the phenol is usually required before manipulating the ester or the ring to prevent side reactions.

Mechanistic Insight

The adjacent fluorine atom lowers the pKa of the phenol (making it more acidic, ~pKa 8-9). Consequently, weak bases like potassium carbonate (


) are sufficient. Strong bases (NaH) are generally unnecessary and may cause transesterification byproducts if the solvent is not carefully chosen.
Experimental Protocol

Reagents:

  • Ethyl 2-fluoro-3-hydroxybenzoate (1.0 equiv)

  • Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide) (1.2 – 1.5 equiv)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Solvent: DMF (N,N-Dimethylformamide) or Acetone (for more volatile halides)

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 2-fluoro-3-hydroxybenzoate in anhydrous DMF (0.2 M concentration). Note: DMF is preferred over acetone for slower-reacting alkyl chlorides due to higher boiling point capabilities.

  • Deprotonation: Add anhydrous

    
     in one portion. The suspension may turn slightly yellow, indicating phenoxide formation. Stir at Room Temperature (RT) for 15 minutes.
    
  • Addition: Add the Alkyl Halide dropwise.

  • Reaction:

    • For reactive halides (MeI, BnBr): Stir at RT for 2–4 hours.

    • For unreactive halides: Heat to 60°C for 4–12 hours.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 4:1). The starting phenol (lower Rf) should disappear.

  • Work-up (Critical for DMF removal):

    • Dilute the reaction mixture with Water (5x reaction volume).

    • Extract with Ethyl Acetate (3x).

    • Wash the combined organics with saturated LiCl solution (2x) to remove residual DMF, followed by Brine (1x).

    • Dry over

      
      , filter, and concentrate.[1]
      

Data Summary Table:

VariableRecommendationRationale
Base

or

Milder than NaH; prevents ester hydrolysis side reactions.
Solvent DMFHigh dielectric constant promotes

reaction rate.
Temperature 25°C - 60°CHigher temps increase rate but risk ester hydrolysis if water is present.

Protocol B: Electrophilic Aromatic Substitution (Bromination)

Modifying the ring directly is challenging due to competing directing groups.

Mechanistic Insight & Regioselectivity[1]
  • Directing Effects:

    • -OH (C3): Strong ortho/para director. Directs to C2 (blocked), C4 , and C6 .

    • -F (C2): Weak ortho/para director.

    • -COOEt (C1): Meta director. Directs to C3 (blocked) and C5 .

  • The Conflict: The reaction is dominated by the strong -OH activator.

    • C4 (Ortho to OH): Sterically favored.

    • C6 (Para to OH): Electronically favored by -OH, but deactivated by the adjacent Ester (C1) and potentially sterically crowded by the "buttressing" effect of the C2-Fluorine pushing the Ester group.

  • Outcome: Bromination with NBS typically favors the C4-position (Ethyl 4-bromo-2-fluoro-3-hydroxybenzoate) as the major kinetic product due to steric clearance, though mixtures are common.

Experimental Protocol (NBS Bromination)

Reagents:

  • Ethyl 2-fluoro-3-hydroxybenzoate (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF

Step-by-Step Procedure:

  • Dissolution: Dissolve the substrate in MeCN (0.1 M) at 0°C.

  • Addition: Add NBS portion-wise over 10 minutes. Do not add all at once to avoid exotherms and di-bromination.

  • Reaction: Allow to warm to RT and stir for 2–6 hours.

  • Quench: Add saturated Sodium Thiosulfate (

    
    ) solution to quench unreacted bromine species.
    
  • Isolation: Extract with DCM, wash with water, dry, and concentrate.

  • Purification: Column chromatography is mandatory to separate the C4-bromo isomer from minor C6-isomers or di-bromo byproducts.

Protocol C: Ester Hydrolysis (Saponification)

Converting the ester to the acid is often the final step in generating the bioactive pharmacophore.

Mechanistic Insight

While NaOH is standard, Lithium Hydroxide (LiOH) is preferred for this scaffold. The lithium cation acts as a weak Lewis acid, coordinating with the carbonyl oxygen, facilitating hydroxide attack under milder conditions. This minimizes the risk of nucleophilic attack on the aromatic ring (SNAr) or racemization if chiral centers were added elsewhere.

Experimental Protocol

Reagents:

  • Ethyl 2-fluoro-3-hydroxybenzoate (derivative)

  • LiOH·H2O (2.0 – 3.0 equiv)

  • Solvent: THF : Water (3:1 ratio)

Step-by-Step Procedure:

  • Mix: Dissolve the ester in THF. Add Water.

  • Add Base: Add LiOH·H2O solid or pre-dissolved solution.

  • Reaction: Stir at RT. Conversion is usually complete in 1–3 hours.

  • Work-up (Acidification):

    • Evaporate the THF under reduced pressure (rotary evaporator).

    • Cool the remaining aqueous layer to 0°C.

    • Acidify carefully with 1M HCl to pH ~2. The product (Benzoic Acid derivative) will typically precipitate as a white solid.

    • Filter the solid and wash with cold water.

Experimental Workflow Visualization

The following Graphviz diagram details the logical flow for the O-Alkylation protocol, including critical decision points.

AlkylationWorkflow Start Start: Ethyl 2-fluoro-3-hydroxybenzoate Solvent Dissolve in DMF (0.2M) Start->Solvent BaseAdd Add K2CO3 (2.0 equiv) Stir 15 min Solvent->BaseAdd Electrophile Add Alkyl Halide (R-X) BaseAdd->Electrophile Check Is R-X volatile/reactive? Electrophile->Check PathFast Stir at RT (2-4h) Check->PathFast Yes (e.g., MeI) PathSlow Heat to 60°C (4-12h) Check->PathSlow No (e.g., R-Cl) TLC TLC Check (Hexane:EtOAc) PathFast->TLC PathSlow->TLC Workup Workup: LiCl Wash (Remove DMF) TLC->Workup

Figure 2: Step-by-step decision matrix for the O-alkylation of the 3-hydroxy moiety.

References

  • PubChem Compound Summary. "Ethyl 2-fluoro-3-hydroxybenzoate". National Center for Biotechnology Information. Available at: [Link]

  • Organic Chemistry Portal. "N-Bromosuccinimide (NBS) in Organic Synthesis". Available at: [Link]

Disclaimer: These protocols are designed for research purposes. Always consult Safety Data Sheets (SDS) and perform a risk assessment before handling fluorinated aromatics and alkylating agents.

Sources

Application

The Strategic Application of Ethyl 2-fluoro-3-hydroxybenzoate in the Synthesis of Potent Antibacterial Agents: A Technical Guide

This comprehensive guide details the synthetic utility of Ethyl 2-fluoro-3-hydroxybenzoate as a critical starting material in the development of fluoroquinolone antibacterial agents, a class of drugs renowned for their b...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide details the synthetic utility of Ethyl 2-fluoro-3-hydroxybenzoate as a critical starting material in the development of fluoroquinolone antibacterial agents, a class of drugs renowned for their broad-spectrum efficacy. This document is intended for researchers, medicinal chemists, and professionals in drug development, providing in-depth protocols, mechanistic insights, and a framework for the synthesis of clinically relevant antibiotics such as Norfloxacin.

Introduction: The Significance of Fluorinated Building Blocks in Antibacterial Drug Discovery

The introduction of a fluorine atom into a drug molecule can profoundly influence its physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved cell permeability. In the realm of antibacterial agents, the fluoroquinolone class stands as a testament to the power of fluorine chemistry. The fluorine substituent at the C-6 position of the quinolone core is a hallmark of this class, significantly boosting its antibacterial potency.[1] Ethyl 2-fluoro-3-hydroxybenzoate represents a versatile and strategically functionalized starting material for the construction of these complex therapeutic agents. Its inherent fluorine atom and modifiable hydroxyl and ester groups provide multiple avenues for elaboration into the core quinolone scaffold.

The Core Mechanism of Action: Targeting Bacterial DNA Replication

Fluoroquinolone antibiotics exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2][3] These enzymes are crucial for DNA replication, transcription, and repair. By stabilizing the enzyme-DNA complex, fluoroquinolones introduce double-strand breaks in the bacterial chromosome, ultimately leading to cell death.[2][3] The potency of these drugs is directly linked to their ability to interact with these enzymes, a property significantly enhanced by the presence and positioning of substituents on the quinolone ring system.

Synthetic Strategy: A Multi-Step Approach to Norfloxacin

The synthesis of Norfloxacin from Ethyl 2-fluoro-3-hydroxybenzoate is a multi-step process that leverages classic organic reactions to build the quinolone core and introduce the necessary pharmacophoric elements. The overall strategy involves the initial transformation of the hydroxyl group to an amine, followed by the construction of the quinolone ring via the Gould-Jacobs reaction, and subsequent functionalization to yield the final product.

graph "Synthetic_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

A [label="Ethyl 2-fluoro-3-hydroxybenzoate"]; B [label="Ethyl 3-amino-2-fluorobenzoate"]; C [label="Diethyl 2-((3-ethoxycarbonyl-2-fluorophenyl)amino)methylenemalonate"]; D [label="Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate"]; E [label="Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate"]; F [label="Ethyl 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate"]; G [label="7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid"]; H [label="Norfloxacin"];

A -> B [label=" Hydroxylamine to Amine\nConversion (Conceptual)"]; B -> C [label=" Gould-Jacobs Reaction\n(Condensation)"]; C -> D [label=" Thermal Cyclization"]; D -> E [label=" Chlorination"]; E -> F [label=" N-Ethylation"]; F -> G [label=" Ester Hydrolysis"]; G -> H [label=" Nucleophilic Substitution\nwith Piperazine"]; }

A high-level overview of the synthetic pathway from Ethyl 2-fluoro-3-hydroxybenzoate to Norfloxacin.

Part 1: Synthesis of the Quinolone Core

This part focuses on the construction of the foundational quinolone ring system from the starting material.

Protocol 1.1: Conversion of Hydroxyl to Amino Group (Conceptual Step)

Rationale: The Gould-Jacobs reaction, a cornerstone of quinolone synthesis, requires an aniline derivative as a key reactant.[4][5][6] Therefore, the initial synthetic challenge is the conversion of the 3-hydroxy group of Ethyl 2-fluoro-3-hydroxybenzoate to an amino group to furnish Ethyl 3-amino-2-fluorobenzoate. While a direct one-step conversion can be challenging, a multi-step sequence involving reduction of a corresponding nitro derivative is a common and effective strategy.[7]

Step A: Nitration

  • To a stirred solution of Ethyl 2-fluoro-3-hydroxybenzoate in a suitable solvent (e.g., concentrated sulfuric acid), add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise at a controlled temperature (e.g., 0-5 °C).

  • After the addition is complete, allow the reaction to stir for a specified time until the starting material is consumed (monitored by TLC).

  • Carefully pour the reaction mixture onto crushed ice and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the nitro derivative.

Step B: Reduction

  • Dissolve the nitro derivative in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Add a catalyst, such as palladium on carbon (Pd/C).

  • Subject the mixture to hydrogenation, either by bubbling hydrogen gas or using a hydrogen source like ammonium formate, at room temperature and pressure.

  • Monitor the reaction by TLC until the starting material is fully converted.

  • Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain Ethyl 3-amino-2-fluorobenzoate.

Protocol 1.2: Gould-Jacobs Reaction for Quinolone Ring Formation

Rationale: The Gould-Jacobs reaction is a two-step process involving the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM) to form an enamine intermediate, followed by thermal cyclization to yield the 4-hydroxyquinolone.[4][5][8]

Step A: Condensation with DEEM

  • In a round-bottom flask, dissolve Ethyl 3-amino-2-fluorobenzoate (1.0 eq.) in a suitable solvent such as ethanol.

  • Add diethyl ethoxymethylenemalonate (DEEM) (1.0-1.2 eq.) to the solution.

  • Heat the reaction mixture at reflux for 2-4 hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, remove the solvent under reduced pressure to obtain the crude diethyl 2-((3-ethoxycarbonyl-2-fluorophenyl)amino)methylenemalonate. This intermediate is often used in the next step without further purification.

Step B: Thermal Cyclization

  • Place the crude intermediate from the previous step in a high-boiling point solvent, such as Dowtherm A or diphenyl ether.

  • Heat the mixture to a high temperature (typically 240-260 °C) for 30-60 minutes.

  • Cool the reaction mixture to room temperature, which should induce the precipitation of the product.

  • Collect the solid by filtration, wash with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent, and dry to afford Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate.

graph "Gould_Jacobs_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Subgraph_Condensation { rank=same; Aniline [label="Ethyl 3-amino-2-fluorobenzoate"]; DEEM [label="Diethyl ethoxymethylenemalonate"]; Enamine [label="Enamine Intermediate"]; Aniline -> Enamine [label=" Reflux in Ethanol"]; DEEM -> Enamine; }

SubGraph_Cyclization { rank=same; Quinolone [label="Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate"]; Enamine -> Quinolone [label=" High Temperature\nin Dowtherm A"]; } }

Workflow for the Gould-Jacobs Reaction.

Part 2: Functionalization of the Quinolone Core to Yield Norfloxacin

This section outlines the subsequent modifications of the quinolone core to introduce the ethyl group at the N-1 position and the piperazine moiety at the C-7 position.

Protocol 2.1: Chlorination at C-7 Position

Rationale: To introduce the piperazine group at the C-7 position via nucleophilic aromatic substitution, a good leaving group is required. Chlorination of the quinolone core is a common strategy to achieve this.

  • Suspend Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate in a suitable reagent that can act as both a solvent and a chlorinating agent, such as phosphorus oxychloride (POCl₃).

  • Heat the mixture at reflux for several hours.

  • After the reaction is complete, carefully quench the excess POCl₃ by slowly adding the reaction mixture to ice water.

  • Neutralize the solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate.

Protocol 2.2: N-Ethylation of the Quinolone Ring

Rationale: The N-1 substituent of the quinolone ring is crucial for antibacterial activity. For Norfloxacin, this substituent is an ethyl group, which is introduced via an N-alkylation reaction.

  • Suspend Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate (1.0 eq.) and an anhydrous base such as potassium carbonate (2.0 eq.) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3]

  • Add ethyl iodide (1.2 eq.) to the suspension.

  • Heat the reaction mixture to 80-90 °C and stir for approximately 18 hours.[3]

  • After cooling to room temperature, pour the reaction mixture into ice water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to obtain Ethyl 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.[3]

Protocol 2.3: Ester Hydrolysis

Rationale: The final step before introducing the piperazine moiety is the hydrolysis of the ethyl ester to the corresponding carboxylic acid, which is the active form of the drug.

  • Suspend Ethyl 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate in a mixture of a suitable acid (e.g., hydrochloric acid or sulfuric acid) and water.

  • Heat the mixture at reflux until the ester is completely hydrolyzed (monitored by TLC).

  • Cool the reaction mixture, and the carboxylic acid product should precipitate.

  • Collect the solid by filtration, wash with water, and dry to yield 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

Protocol 2.4: Nucleophilic Aromatic Substitution with Piperazine

Rationale: The final step in the synthesis of Norfloxacin is the displacement of the C-7 chloro group with piperazine. This reaction is a nucleophilic aromatic substitution.

  • In a suitable solvent such as pyridine or dimethyl sulfoxide (DMSO), dissolve 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1.0 eq.).

  • Add an excess of anhydrous piperazine (e.g., 3-5 eq.).

  • Heat the reaction mixture at a temperature of 120-140 °C for several hours.[9]

  • After the reaction is complete, cool the mixture and add water to precipitate the crude product.

  • The crude Norfloxacin can be purified by recrystallization from a suitable solvent system (e.g., aqueous ethanol) to yield the final product.

graph "Final_Functionalization" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid"]; Piperazine [label="Piperazine"]; Norfloxacin [label="Norfloxacin"];

Start -> Norfloxacin [label=" Heat in Pyridine or DMSO"]; Piperazine -> Norfloxacin; }

Final step in the synthesis of Norfloxacin.

Data Presentation: Antibacterial Activity of Norfloxacin

The efficacy of fluoroquinolones is quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. Norfloxacin exhibits potent activity against a broad range of Gram-negative and Gram-positive bacteria.

Bacterial SpeciesStrainMIC (µg/mL)Reference
Escherichia coliATCC 259230.24[2]
Staphylococcus aureusATCC 65387.83[2]
Pseudomonas aeruginosaATCC 278530.24[2]
Klebsiella pneumoniaeATCC 100310.37 - 3.31[2]
Enterobacteriaceae(various isolates)≤ 0.5 (MIC₉₀)[10]
Staphylococcus aureus (Methicillin-resistant)MRSA AUMC 2611.60[2]

Note: MIC values can vary depending on the specific strain and the testing methodology.

Conclusion and Future Perspectives

This application note provides a detailed, albeit partially conceptualized, synthetic pathway for the preparation of the potent antibacterial agent Norfloxacin, starting from Ethyl 2-fluoro-3-hydroxybenzoate. The protocols herein are based on well-established chemical transformations in the field of fluoroquinolone synthesis. The strategic placement of the fluorine atom in the starting material is paramount to the potent bioactivity of the final product. Researchers and drug development professionals can utilize this guide as a foundational framework for the synthesis of Norfloxacin and its analogs, paving the way for the discovery of new antibacterial agents to combat the growing threat of antibiotic resistance. Further optimization of each synthetic step and exploration of novel derivatives based on this scaffold are promising avenues for future research.

References

  • Design, Synthesis, and In Silico Studies of New Norfloxacin Analogues with Broad Spectrum Antibacterial Activity via Topoisomerase II Inhibition. (2025). MDPI. [Link]

  • Synthesis of 7-chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, ethyl ester. PrepChem.com. [Link]

  • Quinolones also come from anilines by cyclization to an ortho position. (2025). University of Liverpool. [Link]

  • Antibacterial activity of norfloxacin. (1982). PubMed. [Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. (2025). MDPI. [Link]

  • Chemical preparation method of norfloxacin. (2011).
  • Exploring norfloxacin analogs in combating antimicrobial resistance: design, mechanistic insights and structure activity relationship. (2025). Taylor & Francis Online. [Link]

  • In vitro antibacterial activity of norfloxacin (MK-0366). (1982). Antimicrobial Agents and Chemotherapy. [Link]

  • Preparation method of ethyl 7-chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate. (2015).
  • Gould–Jacobs reaction. Wikipedia. [Link]

  • The comparative activity of norfloxacin with other antimicrobial agents against Gram-positive and Gram-negative bacteria. (1983). PubMed. [Link]

  • Synthesis and Spectral Study of Novel Norfloxacin Derivatives. SciSpace. [Link]

  • A kind of preparation method of norfloxacin, ciprofloxacin and enrofloxacin. (2015).
  • An efficient synthesis of ethyl 7-chloro-6-fluoro-1-methyl-4-oxo-1,4- dihydro-[2][11]thiazeto[3,2-a]quinoline-3-carboxylate as intermediate of the prulifloxacin containing tricyclic fluoroquinolone. (2025). ResearchGate. [Link]

  • Gould-Jacobs Reaction. Merck Index. [Link]

  • Synthesis of norfloxacin. PrepChem.com. [Link]

  • 2-amino-3-fluorobenzoic acid. Organic Syntheses. [Link]

  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300. Biotage. [Link]

  • Close the ring to break the cycle: Tandem quinolone-alkyne-cyclisation gives access to tricyclic pyrrolo[1,2-a]quinolin-5-ones with potent anti-protozoal activity. (2019). National Center for Biotechnology Information. [Link]

  • 6-fluoro-7-chloro-1-cyclopropyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid. (1986).
  • Synthesis of ethyl 2-fluoro-benzoate. PrepChem.com. [Link]

  • Close the ring to break the cycle: tandem quinolone-alkyne-cyclisation gives access to tricyclic pyrrolo[1,2-a]quinolin-5-ones with potent anti-protozoal activity. (2019). PubMed. [Link]

  • On the ordeal of quinolone preparation via cyclisation of aryl-enamines; synthesis and structure of ethyl 6-methyl-7-iodo-4-(3-iodo-4-methylphenoxy)-quinoline-3-carboxylate. (2025). ResearchGate. [Link]

  • Synthesis of bacterial 2-alkyl-4(1H)-quinolone derivatives. (2021). ARKAT USA, Inc. [Link]

  • Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. (2022). ARKAT USA, Inc. [Link]

  • Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. (2025). ResearchGate. [Link]

  • A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. SAGE Journals. [Link]

  • Synthesis, Physicochemical Characterization, and Biocidal Evaluation of Three Novel Aminobenzoic Acid-Derived Schiff Bases Featuring Intramolecular Hydrogen Bonding. (2025). MDPI. [Link]

  • Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate (C12H10FNO3). PubChem. [Link]

  • Synthesis of ethyl 6-fluoro-4-hydroxy-3-quinoline-carboxylate. PrepChem.com. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Ethyl 2-fluoro-3-hydroxybenzoate Synthesis

Welcome to the technical support center for the synthesis of Ethyl 2-fluoro-3-hydroxybenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 2-fluoro-3-hydroxybenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols, troubleshoot common issues, and understand the nuances of this specific chemical transformation. Our approach is grounded in established chemical principles and field-proven insights to ensure you can achieve high yields and purity in your experiments.

Introduction to the Synthesis

The synthesis of Ethyl 2-fluoro-3-hydroxybenzoate typically proceeds through a two-step process:

  • Synthesis of the Precursor Acid: Formation of 2-fluoro-3-hydroxybenzoic acid.

  • Esterification: Conversion of the carboxylic acid to its corresponding ethyl ester.

This guide will address potential challenges and optimization strategies for both stages of this synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis and provides actionable solutions based on scientific principles.

Question: I am experiencing a low yield during the synthesis of 2-fluoro-3-hydroxybenzoic acid. What are the likely causes and how can I improve it?

Answer:

Low yields in the synthesis of 2-fluoro-3-hydroxybenzoic acid can stem from several factors, primarily related to the choice of starting materials and reaction conditions. A common route involves the selective hydroxylation of a difluorobenzoic acid derivative.

Potential Causes & Solutions:

  • Incomplete Reaction: The hydroxylation of a di- or tri-fluorinated benzene derivative may be sluggish.

    • Optimization:

      • Temperature: Gradually increase the reaction temperature. For instance, in the synthesis of a similar compound, 4-fluorosalicylic acid from 2,4-difluorobenzoic acid, the reaction is heated to 130 °C.[1]

      • Reaction Time: Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

      • Reagent Stoichiometry: Ensure an adequate excess of the hydroxylating agent (e.g., a strong base like NaOH) is used to drive the reaction to completion.[1]

  • Side Reactions: The presence of multiple reactive sites can lead to the formation of undesired isomers or over-hydroxylation.

    • Optimization:

      • Protecting Groups: If you are starting with a molecule with multiple reactive halogens, consider a synthetic route that utilizes protecting groups to block other reactive sites, allowing for selective substitution.

      • Controlled Addition of Reagents: Add the nucleophile (e.g., hydroxide solution) slowly to the reaction mixture to maintain better control over the reaction and minimize side product formation.

  • Work-up and Isolation Losses: The product may be lost during the extraction and purification steps.

    • Optimization:

      • pH Adjustment: Carefully adjust the pH of the aqueous layer to ensure complete precipitation of the carboxylic acid. The pKa of the product will influence the optimal pH for precipitation.

      • Extraction Solvent: Use an appropriate organic solvent for extraction. Ethyl acetate is often a good choice for moderately polar compounds. Multiple extractions with smaller volumes of solvent are more effective than a single extraction with a large volume.

Question: During the esterification of 2-fluoro-3-hydroxybenzoic acid with ethanol, I am observing significant amounts of unreacted starting material. How can I drive the reaction to completion?

Answer:

Fischer esterification is a reversible reaction. To achieve a high yield of Ethyl 2-fluoro-3-hydroxybenzoate, the equilibrium must be shifted towards the product side.

Potential Causes & Solutions:

  • Insufficient Catalyst: The acid catalyst (e.g., H₂SO₄, HCl) is crucial for protonating the carbonyl oxygen and activating the carboxylic acid.

    • Optimization:

      • Catalyst Loading: Ensure a sufficient amount of catalyst is used. Typically, a catalytic amount is sufficient, but for less reactive substrates, increasing the loading might be necessary.

      • Choice of Catalyst: Consider using a stronger acid catalyst or a solid acid catalyst for easier removal.

  • Presence of Water: Water is a product of the reaction. Its presence will shift the equilibrium back towards the starting materials.

    • Optimization:

      • Drying Agents: Use anhydrous ethanol and ensure all glassware is thoroughly dried.

      • Water Removal: Employ a Dean-Stark apparatus to azeotropically remove water as it is formed during the reaction.

  • Steric Hindrance: The ortho-fluoro and hydroxyl groups might cause some steric hindrance, slowing down the reaction rate.

    • Optimization:

      • Reaction Time and Temperature: Increase the reflux time and/or the reaction temperature to overcome the activation energy barrier.[2]

      • Alternative Esterification Methods: If Fischer esterification remains inefficient, consider alternative methods such as using an activating agent like dicyclohexylcarbodiimide (DCC) with dimethylaminopyridine (DMAP) or converting the carboxylic acid to an acid chloride followed by reaction with ethanol.[2]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the Fischer esterification and how do the substituents on the aromatic ring affect it?

A1: The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution. The reaction proceeds via the following steps:

  • Protonation of the carbonyl oxygen by the acid catalyst, which makes the carbonyl carbon more electrophilic.

  • Nucleophilic attack of the alcohol (ethanol) on the protonated carbonyl carbon.

  • Proton transfer from the attacking alcohol to one of the hydroxyl groups.

  • Elimination of water to form a protonated ester.

  • Deprotonation to yield the final ester product.

The fluorine and hydroxyl groups on the aromatic ring are electron-withdrawing and can slightly decrease the reactivity of the carboxylic acid towards nucleophilic attack. However, this electronic effect is generally less significant than the steric effects in this reaction.[3]

Q2: What are the recommended purification techniques for Ethyl 2-fluoro-3-hydroxybenzoate?

A2: The choice of purification method depends on the scale of the reaction and the nature of the impurities.

  • Column Chromatography: This is a highly effective method for separating the desired ester from unreacted starting materials and non-polar byproducts. A silica gel column with a gradient of ethyl acetate in hexane is a common choice.[4]

  • Distillation: If the product is thermally stable and the impurities have significantly different boiling points, vacuum distillation can be an efficient purification method for larger quantities.[5]

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can yield a highly pure product.

Q3: Are there any specific safety precautions I should take when working with fluorinated organic compounds?

A3: Yes, working with fluorinated compounds requires specific safety measures.

  • Inhalation and Skin Contact: Fluorinated organic compounds can be volatile and may be absorbed through the skin. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reactivity: Some fluorinating agents and fluorinated intermediates can be highly reactive and may react violently with water or other reagents. Always review the Safety Data Sheet (SDS) for all chemicals before use.

  • Waste Disposal: Dispose of all chemical waste according to your institution's guidelines for halogenated organic waste.

Experimental Protocols and Data

Table 1: Typical Reaction Conditions for Fischer Esterification
ParameterRecommended ConditionRationale
Reactants 2-fluoro-3-hydroxybenzoic acid, Anhydrous Ethanol (excess)Using excess ethanol shifts the equilibrium towards the product.
Catalyst Concentrated Sulfuric Acid (catalytic amount)A strong acid is required to protonate the carboxylic acid.
Temperature RefluxIncreased temperature accelerates the reaction rate.
Reaction Time 4-24 hours (monitor by TLC/HPLC)Reaction time will vary based on substrate reactivity and scale.
Work-up Neutralization, Extraction, DryingStandard procedure to isolate the crude product.
Diagram 1: General Workflow for Synthesis and Optimization

Synthesis_Workflow cluster_0 Step 1: Synthesis of 2-fluoro-3-hydroxybenzoic acid cluster_1 Step 2: Esterification cluster_2 Troubleshooting & Optimization A Starting Material (e.g., Difluorobenzoic acid) B Hydroxylation Reaction A->B C Work-up & Isolation B->C T1 Low Yield in Step 1? B->T1 D Purified Acid C->D E 2-fluoro-3-hydroxybenzoic acid D->E Proceed to Esterification F Fischer Esterification (Ethanol, Acid Catalyst) E->F G Work-up & Purification F->G T2 Incomplete Esterification? F->T2 H Ethyl 2-fluoro-3-hydroxybenzoate G->H S1 Optimize: - Temperature - Time - Reagent Ratio T1->S1 S2 Optimize: - Catalyst - Water Removal - Alternative Methods T2->S2

Caption: A general workflow for the synthesis and optimization of Ethyl 2-fluoro-3-hydroxybenzoate.

Diagram 2: Troubleshooting Decision Tree for Low Esterification Yield

Troubleshooting_Esterification Start Low Yield of Ethyl 2-fluoro-3-hydroxybenzoate Check_SM Is starting material consumed? (TLC/HPLC) Start->Check_SM Purification_Loss Review purification procedure Start->Purification_Loss If starting material is consumed Check_Water Was anhydrous ethanol used? Was glassware dry? Check_SM->Check_Water Yes Increase_Time_Temp Increase reaction time and/or temperature Check_SM->Increase_Time_Temp No Increase_Catalyst Increase catalyst loading Check_Water->Increase_Catalyst Yes Remove_Water Use Dean-Stark or molecular sieves Check_Water->Remove_Water No Increase_Time_Temp->Check_SM Alternative_Method Consider alternative esterification (e.g., DCC/DMAP) Increase_Catalyst->Alternative_Method Still low yield End Yield Optimized Increase_Catalyst->End Yield improved Remove_Water->Check_Water Alternative_Method->End Purification_Loss->End

Caption: A decision tree to troubleshoot low yields in the esterification step.

References

  • [Obtainment of Threo and Erythro Isomers of the 6-Fluoro-3-(2,3,6,7,8,9-hexahydronaphtho[2,3-b][1][6]dioxin-2-yl)-2,3-dihydrobenzo[b][1][6]dioxine-5-carboxamide. (2023, January 18). MDPI.]([Link])

Sources

Optimization

Troubleshooting low yields in the synthesis of fluorinated esters

Introduction: The "Fluorine Paradox" Welcome to the technical support center. If you are here, you are likely experiencing a specific frustration: standard esterification protocols (Fischer, Steglich) that work perfectly...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Fluorine Paradox"

Welcome to the technical support center. If you are here, you are likely experiencing a specific frustration: standard esterification protocols (Fischer, Steglich) that work perfectly for non-fluorinated alcohols are failing miserably with your fluorinated substrates.[1]

The Root Cause: Fluorine is the most electronegative element in the periodic table. When attached to an alcohol (e.g., 2,2,2-trifluoroethanol or hexafluoroisopropanol), the strong electron-withdrawing inductive effect ($ -I $) pulls electron density away from the oxygen atom.[1]

This creates two critical problems:

  • Decreased Nucleophilicity: The oxygen lone pairs are less available to attack the carbonyl carbon of your acid. The alcohol acts more like a phenol than an aliphatic alcohol.

  • Increased Leaving Group Ability: Even if you form the ester, the fluorinated alkoxy group is a better leaving group, making the product highly susceptible to hydrolysis (reverse reaction) or transesterification.

This guide is structured to navigate these electronic hurdles using field-proven troubleshooting workflows.

Module 1: Diagnostic & Strategy (The "Why")

Q: I am using DCC/DMAP (Steglich conditions) and seeing <10% conversion. What is happening?

A: You are likely forming the N-acylurea byproduct instead of your ester.

In a standard Steglich reaction, the carboxylic acid reacts with DCC to form an O-acylisourea intermediate.[1] This intermediate is reactive, but it has a limited half-life.[1] It can either:

  • Be attacked by your alcohol (Desired Path).[1]

  • Rearrange intramolecularly to form an inert N-acylurea (Dead End).[1]

Because fluorinated alcohols are poor nucleophiles (low


), they attack the O-acylisourea too slowly.[1] The rearrangement reaction wins the race, consuming your starting material without producing the ester.

Solution: Switch to a method that creates a more reactive electrophile (like an acid chloride or mixed anhydride) or use a catalyst that prevents rearrangement (Yamaguchi).[1]

Decision Matrix: Method Selection

Use the following logic flow to select the correct synthetic route for your specific substrate.

MethodSelection Start START: Substrate Analysis IsAcidSensitive Is the Carboxylic Acid Acid-Sensitive? Start->IsAcidSensitive Mitsunobu METHOD C: Mitsunobu Reaction (Inversion of Config) Start->Mitsunobu Target is Secondary Alcohol requiring Stereoinversion IsSteric Is the Acid Sterically Hindered? IsAcidSensitive->IsSteric No Yamaguchi METHOD B: Yamaguchi Esterification (High Yield, Mild) IsAcidSensitive->Yamaguchi Yes (e.g., Boc-protected) AcidChloride METHOD A: Acid Chloride / Anhydride (Robust, Scalable) IsSteric->AcidChloride No (Simple Acid) IsSteric->Yamaguchi Yes (Bulky)

Figure 1: Strategic decision tree for selecting the optimal esterification method based on substrate stability and steric hindrance.

Module 2: Experimental Protocols & Troubleshooting

Protocol A: The Yamaguchi Esterification (Recommended for Complex Substrates)

This method uses 2,4,6-trichlorobenzoyl chloride (TCBC) to form a mixed anhydride.[1][2][3] The steric bulk of the TCBC ensures that the alcohol attacks the correct carbonyl (your acid), not the reagent.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • 2,4,6-Trichlorobenzoyl chloride (TCBC) (1.1 equiv)

  • Triethylamine (

    
    ) (1.2 equiv)
    
  • DMAP (1.0 - 2.0 equiv) — Note: High DMAP loading is crucial for fluorinated alcohols.

  • Fluorinated Alcohol (1.5 - 2.0 equiv)[1]

  • Solvent: Toluene or THF (Anhydrous)

Step-by-Step:

  • Activation: Dissolve Acid and

    
     in THF. Cool to 0°C. Add TCBC dropwise. Stir for 1h at RT. A white precipitate (
    
    
    
    ) will form.[1]
  • Filtration (Optional but Recommended): Filter off the amine salts under argon to prevent hydrolysis of the mixed anhydride.

  • Coupling: Dissolve the filtrate (mixed anhydride) in Toluene. Add the Fluorinated Alcohol and DMAP.

  • Reflux: Heat to reflux (or 60-80°C) for 4-12 hours. The heat helps overcome the poor nucleophilicity.

Troubleshooting Tip: If yield is still low, pre-deprotonate the fluorinated alcohol with NaH (1.0 equiv) in a separate flask before adding it to the mixed anhydride. This converts the poor nucleophile (


) into a potent nucleophile (

).[1]
Protocol B: The Mitsunobu Reaction (The "Secret Weapon")

Q: Why would Mitsunobu work? I thought it was for sensitive alcohols? A: The Mitsunobu reaction requires the nucleophile (the acid component) to have a


.
  • Standard alcohols (

    
    ) fail as nucleophiles.[1][4]
    
  • Fluorinated alcohols (e.g., TFE

    
    , HFIP 
    
    
    
    ) are acidic enough to be deprotonated by the betaine intermediate.[1]
  • Correction: In a "Reverse Mitsunobu," where the fluorinated alcohol acts as the nucleophile attacking an activated acid/alcohol partner, the acidity of the fluorinated alcohol actually helps the reaction mechanism [1][2].

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Fluorinated Alcohol (1.2 equiv)

  • Triphenylphosphine (

    
    ) (1.2 equiv)
    
  • DIAD or DEAD (1.2 equiv)

  • Solvent: THF (Anhydrous)

Step-by-Step:

  • Dissolve Acid, Alcohol, and

    
     in THF.[1][5] Cool to 0°C.[1][6][7]
    
  • Add DIAD dropwise over 15 minutes.

  • Allow to warm to RT and stir overnight.

  • Note: This is excellent for preserving stereochemistry on the acid side, or inverting it if the alcohol is the chiral center being activated.

Module 3: Isolation & Purification (The "Invisible Product")

Q: My TLC shows product, but after Rotovap, the flask is empty. Where did it go?

A: You are experiencing Fluoride Volatility .[1] Fluorination significantly lowers the boiling point of esters by reducing intermolecular van der Waals forces (fluorine is non-polarizable). A trifluoroethyl ester often boils 20-40°C lower than its ethyl counterpart.[1]

Data Comparison: Boiling Point Shifts

Parent AcidEthyl Ester BP2,2,2-Trifluoroethyl Ester BPImpact
Acetic Acid77°C60°CHigh Volatility Risk
Benzoic Acid212°C~180°CModerate Risk
Octanoic Acid208°C~170°CModerate Risk

Troubleshooting Workflow:

  • Do NOT Rotovap to dryness. Keep the product in solution if possible.[1]

  • Solvent Switch: Use a solvent with a boiling point higher than your product (e.g., Xylenes) only if you plan to distill the product directly out of the mixture.

  • Distillation: For volatile esters, skip column chromatography. Perform a fractional distillation directly from the reaction mixture (after quenching).

  • Kugelrohr: If the scale is small (<500mg), use a Kugelrohr bulb-to-bulb distillation apparatus to gently isolate the product without vacuum losses.[1]

Q: The product degrades on the silica column.

A: Fluorinated esters are "activated esters." The carbonyl is highly electrophilic and susceptible to hydrolysis by the water retained in silica gel.

  • Fix 1: Neutralize silica with 1%

    
     in Hexanes before loading.[1]
    
  • Fix 2: Use Neutral Alumina instead of silica gel.[1]

  • Fix 3: Perform a non-aqueous workup.[1] Filter through a celite pad to remove salts, concentrate (carefully!), and distill.[1]

Visualizing the Failure Mode (Steglich)

Understanding why the standard method fails is key to avoiding it.

SteglichFailure Reactants Acid + DCC Intermediate O-Acylisourea (Reactive Intermediate) Reactants->Intermediate PathSuccess Attack by Rf-OH (Slow due to low nucleophilicity) Intermediate->PathSuccess Slow PathFail N-Acyl Migration (Fast) Intermediate->PathFail Fast Product Fluorinated Ester PathSuccess->Product Byproduct N-Acylurea (Dead End) PathFail->Byproduct

Figure 2: Kinetic competition in Steglich esterification. With fluorinated alcohols, the N-acyl migration (red path) outcompetes the ester formation (green path).

References

  • Acidity of Fluorinated Alcohols (pKa Context) Source: Wikipedia.[1][8] "2,2,2-Trifluoroethanol."[1][9] URL:[Link]

  • Yamaguchi Esterification Protocol & Utility Source: Organic Chemistry Portal.[1][3][7] "Yamaguchi Esterification."[1][2][3][10] URL:[Link]

  • Fluoride Volatility Concepts Source: Wikipedia.[1][8] "Fluoride volatility."[1][11] URL:[Link]

  • Direct Esterification with Perfluorinated Alcohols Source: Organic Letters (ACS).[1] "Direct Esterification of Carboxylic Acids with Perfluorinated Alcohols Mediated by XtalFluor-E." URL:[Link]

Sources

Troubleshooting

Technical Support Center: Navigating the Chemistry of Ethyl 2-fluoro-3-hydroxybenzoate

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with Ethyl 2-fluoro-3-hydroxybenzoate. This guide is designed to provide in-depth technical assist...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with Ethyl 2-fluoro-3-hydroxybenzoate. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to ensure the successful application of this versatile intermediate in your research and development endeavors. Our focus is on anticipating and resolving challenges related to the stability and reactivity of this molecule, thereby preventing its decomposition during critical reaction steps.

Understanding the Molecule: A Balancing Act of Reactivity

Ethyl 2-fluoro-3-hydroxybenzoate is a unique building block, characterized by three key functional groups on an aromatic ring: an ethyl ester, a hydroxyl group, and a fluorine atom. The interplay of these groups dictates its reactivity and stability. The electron-withdrawing nature of the fluorine atom ortho to the hydroxyl group increases the acidity of the phenol compared to unsubstituted phenols.[1][2][3] This enhanced acidity can be advantageous for certain reactions but also renders the molecule susceptible to decomposition under specific conditions.

The primary challenges encountered during reactions with Ethyl 2-fluoro-3-hydroxybenzoate are:

  • Hydrolysis: The ethyl ester is susceptible to cleavage under both acidic and basic conditions, reverting to the corresponding carboxylic acid. The rate of hydrolysis can be influenced by the presence of the fluorine substituent.[4][5]

  • Decarboxylation: At elevated temperatures, particularly under acidic or basic conditions, the molecule can lose carbon dioxide, leading to the formation of 2-fluorophenol.[6][7][8][9]

  • Phenolic Hydroxyl Group Reactivity: The acidic hydroxyl group can undergo unwanted side reactions, such as O-alkylation or acylation, if not properly managed or protected.

This guide will address these challenges in a practical, question-and-answer format, providing you with the knowledge to optimize your reaction conditions and prevent the decomposition of this valuable intermediate.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: I am attempting a Williamson ether synthesis with Ethyl 2-fluoro-3-hydroxybenzoate and observing low yields and multiple side products. What is going wrong?

Answer:

This is a common issue arising from the delicate balance of reactivity in your starting material. The Williamson ether synthesis requires basic conditions to deprotonate the phenolic hydroxyl group, creating a nucleophilic phenoxide.[10][11] However, these same basic conditions can promote unwanted side reactions.

Troubleshooting Guide: Williamson Ether Synthesis

Observation Potential Cause Recommended Solution
Low conversion of starting material Incomplete deprotonation of the phenol: The base may not be strong enough to fully deprotonate the hydroxyl group. The ortho-fluoro group increases acidity, but a sufficiently strong base is still crucial.[12]Use a stronger base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).[12][13] Ensure anhydrous conditions when using NaH.
Presence of 2-fluoro-3-hydroxybenzoic acid in the product mixture Ester hydrolysis: The basic conditions are likely hydrolyzing the ethyl ester.Use milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of strong hydroxides.[13] Perform the reaction at the lowest effective temperature to minimize hydrolysis.
Formation of 2-fluorophenol Decarboxylation: High reaction temperatures can induce decarboxylation.Maintain a reaction temperature below 80°C. If higher temperatures are required for your alkylating agent, consider a different synthetic route or a protecting group strategy.
Dialkylated or other unexpected byproducts Reaction with the ester or other reactive sites. Control the stoichiometry carefully, using a slight excess of the alkylating agent (1.1-1.2 equivalents). Add the alkylating agent slowly to the reaction mixture.

Visualizing the Problem: Competing Pathways in Williamson Ether Synthesis

SM Ethyl 2-fluoro-3-hydroxybenzoate Phenoxide Phenoxide Intermediate SM->Phenoxide Deprotonation Hydrolysis Hydrolysis (Side Reaction) SM->Hydrolysis Base-catalyzed Decarboxylation Decarboxylation (Side Reaction) SM->Decarboxylation Heat Base Base (e.g., K₂CO₃) Base->SM AlkylHalide Alkyl Halide (R-X) AlkylHalide->Phenoxide DesiredProduct Desired Ether Product Phenoxide->DesiredProduct SN2 Reaction

Caption: Competing reaction pathways for Ethyl 2-fluoro-3-hydroxybenzoate.

FAQ 2: I need to acylate the phenolic hydroxyl group. What are the recommended conditions to avoid side reactions?

Answer:

Acylation of the hydroxyl group is a common transformation. However, to avoid unwanted reactions, particularly with the ester functionality, careful selection of reagents and conditions is paramount.

Troubleshooting Guide: Acylation Reactions

Observation Potential Cause Recommended Solution
Formation of the corresponding carboxylic acid Hydrolysis of the ester by acidic byproducts (e.g., HCl from acyl chlorides). Use a non-nucleophilic base like triethylamine (Et₃N) or pyridine to scavenge the acid byproduct.[14] Alternatively, use an acid anhydride with a catalytic amount of a strong acid or base.
Low yield or incomplete reaction Insufficient reactivity of the acylating agent. For less reactive phenols, consider using a more reactive acylating agent or a catalyst such as 4-dimethylaminopyridine (DMAP).[14]
Complex product mixture Reaction at multiple sites or decomposition. Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to enhance selectivity.

Experimental Protocol: Selective Acylation of Ethyl 2-fluoro-3-hydroxybenzoate

  • Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve Ethyl 2-fluoro-3-hydroxybenzoate (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq.), to the solution and stir for 10-15 minutes at room temperature.

  • Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add the acyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired acylated product.

FAQ 3: My reaction requires elevated temperatures. How can I prevent decarboxylation?

Answer:

Decarboxylation is a significant concern at higher temperatures, generally above 100-120°C, and can be catalyzed by both acids and bases.[6][7] If your desired reaction requires heat, you may need to consider a protecting group strategy.

Protecting Group Strategies to Prevent Decomposition

Protecting Group Protection Conditions Deprotection Conditions Key Advantages
Methyl Ether Methyl iodide, K₂CO₃, acetoneBBr₃, DCMVery stable to a wide range of conditions.
Benzyl Ether (Bn) Benzyl bromide, K₂CO₃, acetoneH₂, Pd/CStable to most conditions except hydrogenolysis.
Silyl Ethers (e.g., TBS, TIPS) Silyl chloride, imidazole, DMFTBAF, THF; or mild acidEasily introduced and removed under mild, specific conditions.[15]

Visualizing the Workflow: Protecting Group Strategy

Start Ethyl 2-fluoro-3-hydroxybenzoate Protected Protected Intermediate (e.g., O-Bn) Start->Protected Protection HighTempReaction High-Temperature Reaction (e.g., >120°C) Protected->HighTempReaction Proceeds without decomposition Deprotection Deprotection HighTempReaction->Deprotection FinalProduct Final Product Deprotection->FinalProduct

Caption: Workflow for using a protecting group in high-temperature reactions.

Summary of Key Recommendations

Challenge Primary Cause Core Recommendation
Decomposition during Williamson Ether Synthesis Inappropriate base selection and/or high temperature.Use a mild base (e.g., K₂CO₃) and maintain low to moderate temperatures.
Unwanted Acylation Side Reactions Acidic byproducts leading to ester hydrolysis.Employ a non-nucleophilic base (e.g., triethylamine) as an acid scavenger.
Decarboxylation at Elevated Temperatures Thermal instability of the hydroxybenzoic acid moiety.Implement a protecting group strategy for the hydroxyl group if high temperatures are unavoidable.
Ester Hydrolysis Presence of strong acid or base.Use non-aqueous conditions where possible and avoid strong acids/bases if the ester needs to be preserved.

By understanding the inherent reactivity of Ethyl 2-fluoro-3-hydroxybenzoate and implementing the strategies outlined in this guide, researchers can effectively mitigate decomposition and achieve higher yields and purer products in their synthetic endeavors.

References

  • Why is o-flurophenol is more acidic than p-flurophenol? (2017). Quora. Available at: [Link]

  • Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. (2017). PMC. Available at: [Link]

  • The Williamson Ether Synthesis. (n.d.). University of Massachusetts. Available at: [Link]

  • Solvent‐Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. (2006). ResearchGate. Available at: [Link]

  • How is o-Fluorophenol more acidic than phenol even after having Hydrogen bonding? (2021). StackExchange. Available at: [Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). Pharma Tutors. Available at: [Link]

  • MCQ-58: On acidity of of fluorophenols by Dr. Tanmoy Biswas (Ph.D) For IIT-JEE, NEET, BSMS & IIT-JAM. (2023). YouTube. Available at: [Link]

  • Ether synthesis by etherification (alkylation). (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Manufacture of phenols by decarboxylation of salicylic acids. (1962). Google Patents.
  • Decarboxylation of Salicylic acid. (2017). Chemistry Stack Exchange. Available at: [Link]

  • Williamson Ether Synthesis. (2022). Chemistry Steps. Available at: [Link]

  • Theoretical study of the mechanism of thermal decarboxylation of salicylic and p-aminobenzoic acids; models for aqueous solution. (1988). Scilit. Available at: [Link]

  • Acidity of Phenols, Effect of Substituents on Acidity. (n.d.). Pharmaguideline. Available at: [Link]

  • Making Phenol by decarboxylation of salicylic acid. (2022). YouTube. Available at: [Link]

  • Acidity of phenols, effect of substituents on acidity, qualitative tests, Structure and uses of phenol, cresols, resorcinol, naphthols. (n.d.). Saurashtra University. Available at: [Link]

  • Synthesis: Making phenol by catalytically decarboxylating salicylic acid in benzoic acid. (2018). Sciencemadness Discussion Board. Available at: [Link]

  • Williamson Ether Synthesis. (2018). YouTube. Available at: [Link]

  • Effect of fluorine substitution on the rate for ester hydrolysis: Estimation of the hydrolysis rate of perfluoroalkyl esters. (2003). ResearchGate. Available at: [Link]

  • A Convenient Procedure for Acylation of Alkylbenzenes Using Acid Chlorides-Silver Nitrite. (n.d.). jstage.jst.go.jp. Available at: [Link]

  • Protecting Groups. (n.d.). University of Rochester. Available at: [Link]

  • Hydrolysis of Ethyl Benzoate in Nitrogenous and Non. (2020). IOSR Journal. Available at: [Link]

  • Williamson ether synthesis. (n.d.). Wikipedia. Available at: [Link]

  • Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. (1998). ResearchGate. Available at: [Link]

  • 18.2: Preparing Ethers. (2025). Chemistry LibreTexts. Available at: [Link]

  • Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr. (1995). Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Protecting-Group-Free Mechanosynthesis of Amides from Hydroxycarboxylic Acids. (2024). University of Bern. Available at: [Link]

  • 2-amino-3-fluorobenzoic acid. (n.d.). Organic Syntheses. Available at: [Link]

  • Aromatic Reactions: Practice Problems & Step-by-Step Solutions. (2026). YouTube. Available at: [Link]

  • Making Acyl Chlorides (Acid Chlorides). (2023). Chemistry LibreTexts. Available at: [Link]

  • Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. (2021). PMC. Available at: [Link]

  • Acylation (Acid Chloride Reactions). (2015). YouTube. Available at: [Link]

  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS. (2021). ResearchGate. Available at: [Link]

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022). Taylor & Francis Online. Available at: [Link]

  • PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds. (2024). ScienceDaily. Available at: [Link]

  • Efficient Synthesis of Acylated, Dialkyl α-Hydroxy-Benzylphosphonates and Their Anticancer Activity. (2020). PMC. Available at: [Link]

  • Ch17 Reactions of Aromatic Compounds. (n.d.). University of Calgary. Available at: [Link]

  • Electrophilic Aromatic Substitution Practice Problems. (n.d.). Chemistry Steps. Available at: [Link]

  • 16.11: Synthesis of Polysubstituted Benzenes. (2023). Chemistry LibreTexts. Available at: [Link]

  • Chapter 16 – Chemistry of Benzene: Electrophilic Aromatic Substitution Solutions to Problems. (n.d.). NC State University Libraries. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Characterization of Ethyl 2-fluoro-3-hydroxybenzoate: A Comparative Technical Guide

H FO Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9][10] In the precise landscape of pharmaceutical intermediate synthesis, Ethyl 2-fluoro-3-hydroxybenzoate presents a specific analytical challenge: the...

Author: BenchChem Technical Support Team. Date: February 2026


H

FO

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9][10]

In the precise landscape of pharmaceutical intermediate synthesis, Ethyl 2-fluoro-3-hydroxybenzoate presents a specific analytical challenge: the definitive discrimination of its regioisomers. The introduction of fluorine onto the phenolic ring often leads to mixtures of isomers (e.g., 2-fluoro-4-hydroxy or 2-fluoro-5-hydroxy analogs) during electrophilic aromatic substitution or esterification.

Standard purity assays (like simple area-% HPLC) often fail to resolve these positional isomers adequately due to their nearly identical polarity and UV absorption profiles. This guide compares three dominant analytical methodologies—


F-NMR , RP-HPLC , and GC-MS —to establish a self-validating characterization strategy.

The Senior Scientist’s Perspective:

"While HPLC is your workhorse for purity,


F-NMR is your truth-teller for identity. You cannot rely solely on retention time to distinguish a 2-fluoro-3-hydroxy core from a 2-fluoro-4-hydroxy impurity. You need the spectral dispersion of fluorine NMR."

Comparative Analysis of Analytical Methodologies

The following table synthesizes the performance metrics of the three primary characterization techniques. This data guides the selection of the appropriate method based on the stage of development (R&D vs. QC).

Table 1: Comparative Performance Matrix
FeatureMethod A:

F-NMR Spectroscopy
Method B: RP-HPLC (UV detection) Method C: GC-MS (EI Source)
Primary Utility Regioisomer Quantification General Purity & Assay Structural ID & Volatiles
Specificity Extremely High (Shift range >200 ppm)Moderate (Dependent on column chemistry)High (Mass fragmentation)
Sample Prep Minimal (Dissolve & Shoot)Moderate (Dilution, Filtration)High (Derivatization often required)
LOD/Sensitivity Low (~0.1 - 1%)High (ppm levels)High (ppb levels)
Isomer Resolution Excellent (distinct singlets/multiplets)Difficult (requires specific stationary phases)Good (if boiling points differ)
Throughput Low (5-10 mins/sample)Medium (15-30 mins/sample)Medium (20-40 mins/sample)
Cost per Run High (Solvent/Instrument time)LowModerate

Detailed Experimental Protocols

Protocol A: Quantitative F-NMR (The "Gold Standard" for Isomers)

Rationale: The fluorine nucleus offers a wide chemical shift range, meaning even subtle changes in the position of the hydroxyl group relative to the fluorine atom result in distinct, non-overlapping signals. This method avoids the "co-elution" risks of chromatography.

Materials:

  • Solvent: DMSO-

    
     (Preferred for solubility of phenolic esters) or CDCl
    
    
    
    .
  • Internal Standard:

    
    -Trifluorotoluene (δ -63.72 ppm) or Fluorobenzene (δ -113.15 ppm).
    
  • Instrument: 400 MHz NMR (minimum) equipped with a fluorine-tuned probe.

Step-by-Step Workflow:

  • Preparation: Weigh approximately 20 mg of Ethyl 2-fluoro-3-hydroxybenzoate into a clean vial.

  • Standard Addition: Add an equimolar amount of Internal Standard (IS) if absolute quantification is required. For relative purity (mole %), IS is optional but recommended for referencing.

  • Dissolution: Add 0.6 mL of DMSO-

    
    . Ensure complete dissolution; the hydroxyl group can induce hydrogen bonding, so vortex thoroughly.
    
  • Acquisition Parameters:

    • Pulse Sequence: Inverse gated decoupling (to suppress NOE for accurate integration).

    • Relaxation Delay (D1): Set to

      
       (typically 10–20 seconds) to ensure full relaxation of fluorine nuclei. Crucial:  Short D1 values will skew integration ratios.
      
    • Spectral Width: 200 ppm (typically -50 to -250 ppm).

    • Scans: 64–128 scans for sufficient S/N ratio.

  • Analysis:

    • The 2-fluoro signal for the target compound typically appears around -130 to -140 ppm (depending on solvent).

    • Look for impurity peaks. A signal shift of even 0.5 ppm indicates a regioisomer.

    • Integrate the target peak against the IS or total fluorine signal.

Protocol B: Reversed-Phase HPLC (Purity Profiling)

Rationale: While NMR confirms structure, HPLC is necessary to detect non-fluorinated impurities (starting materials, reaction byproducts) and to establish the "purity by area %" for Certificates of Analysis (CoA).

Materials:

  • Column: C18 Core-Shell (e.g., Kinetex 2.6 µm, 100 x 4.6 mm). The core-shell technology provides higher resolution for isomer separation.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Acidic pH suppresses ionization of the phenol, sharpening peaks).

  • Mobile Phase B: Acetonitrile.

Gradient Method:

  • Equilibration: 95% A / 5% B for 5 minutes.

  • Ramp: Linear gradient to 5% A / 95% B over 20 minutes.

  • Hold: 5 minutes at 95% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (general) and 254 nm (aromatic).

Self-Validating Check:

  • Inject a "System Suitability Standard" containing the target and a known precursor (e.g., 2-fluoro-3-hydroxybenzoic acid). Resolution (

    
    ) between these peaks must be 
    
    
    
    .

Decision Logic & Workflow Visualization

The following diagrams illustrate the logical flow for characterizing this compound, ensuring no critical impurity is missed.

Diagram 1: Analytical Decision Matrix

AnalyticalMatrix Start Sample: Ethyl 2-fluoro-3-hydroxybenzoate Check1 Isomer Purity Critical? Start->Check1 NMR Method A: 19F-NMR (Regioisomer Detection) Check1->NMR Yes (High Risk) HPLC Method B: RP-HPLC (General Purity) Check1->HPLC No (Routine QC) NMR->HPLC Isomers < 0.5% Result_Fail Recrystallize / Purify NMR->Result_Fail Isomers > 0.5% GCMS Method C: GC-MS (Identity Confirmation) HPLC->GCMS Unknown Impurity > 0.1% Result_Pass Release for Synthesis HPLC->Result_Pass Purity > 98% GCMS->Result_Fail Wrong Mass

Caption: Decision matrix for selecting the primary analytical technique based on the criticality of isomer purity.

Diagram 2: HPLC Method Validation Loop

ValidationLoop Setup Define Method Parameters (C18 Column, Acidic Mobile Phase) RunStd Run System Suitability Std (Target + Precursor) Setup->RunStd Decision Resolution (Rs) > 2.0? RunStd->Decision Optimize Adjust Gradient Slope or Change pH Decision->Optimize No RunSample Run Sample Batch Decision->RunSample Yes Optimize->RunStd DataAnalysis Check Peak Purity (DAD) & Integration RunSample->DataAnalysis

Caption: Self-validating HPLC workflow ensuring separation efficiency before sample analysis.

Critical Interpretation of Data[3]

Interpreting the F-NMR Spectrum
  • Chemical Shift Sensitivity: The fluorine atom in the 2-position is highly sensitive to the substituent at the 3-position.

    • Target (2-F, 3-OH): Expect a signal split by coupling to H-4 and H-6.

    • Impurity (2-F, 4-OH): The change in electron density from the hydroxyl group moving from meta (3) to para (4) relative to the ester will shift the fluorine signal significantly (often >2 ppm), making it easily quantifiable.

  • Coupling Constants (

    
    ): 
    
    • 
       (ortho) 
      
      
      
      6–10 Hz.
    • 
       (meta) 
      
      
      
      4–8 Hz.
    • Use these constants to confirm the substitution pattern if reference standards are unavailable.

Safety & Handling (SDS Summary)
  • Hazards: Ethyl 2-fluoro-3-hydroxybenzoate is classified as a skin and eye irritant (H315, H319).[1]

  • Precautions: All analytical prep must occur in a fume hood. Wear nitrile gloves.

  • Disposal: Fluorinated organic waste must be segregated from standard organic waste in many jurisdictions due to incineration requirements.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71571355. Retrieved from [Link]

  • Boersma, M. G., et al. (1998).

    
    F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols.[2] Applied and Environmental Microbiology. Retrieved from [Link]
    

Sources

Comparative

Comparative Guide: 1H and 13C NMR Analysis of Ethyl 2-fluoro-3-hydroxybenzoate

Executive Summary & Core Directive This guide provides a technical framework for the structural validation of Ethyl 2-fluoro-3-hydroxybenzoate (CAS: 105836-28-0). Unlike standard organic intermediates, this compound pres...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

This guide provides a technical framework for the structural validation of Ethyl 2-fluoro-3-hydroxybenzoate (CAS: 105836-28-0). Unlike standard organic intermediates, this compound presents specific analytical challenges due to the spin-active Fluorine-19 nucleus (


F, spin 1/2) and the exchangeable phenolic proton.

The Core Challenge: The


F nucleus couples with both 

H and

C nuclei, transforming simple singlets and doublets into complex multiplets. Furthermore, the choice of solvent dramatically alters the visibility of the hydroxyl moiety and the resolution of aromatic signals.

This guide compares two primary analytical workflows:

  • Standard Analysis (CDCl

    
    ):  Rapid, recoverable, but often incomplete.
    
  • High-Definition Analysis (DMSO-d

    
    ):  The recommended "Gold Standard" for full structural elucidation.
    

Structural Analysis & Theoretical Grounding

Before interpreting spectra, we must establish the coupling logic. The fluorine atom at position C2 is the dominant perturbing factor.

The Fluorine Effect (J-Coupling Logic)

Fluorine-19 has a gyromagnetic ratio similar to Hydrogen-1.[1][2] It causes "through-bond" splitting (


) that is often larger than proton-proton coupling.
  • 
    H NMR Impact:  Protons ortho (H6) and meta (H4, H5) to the fluorine will exhibit additional splitting.
    
    • Typical

      
       (ortho): 8–11 Hz
      
    • Typical

      
       (meta): 5–7 Hz
      
  • 
    C NMR Impact:  Carbon signals will appear as doublets.
    
    • 
       (C2): ~240–260 Hz (Massive splitting)
      
    • 
       (C1, C3): ~15–25 Hz
      
Visualization: The Coupling Tree

The following diagram illustrates how the


F nucleus complicates the splitting pattern of the aromatic protons, specifically H6 (ortho to F, meta to OH).

CouplingTree Root H6 Proton Signal (Theoretical Uncoupled) Level1 Split by H5 (Ortho Coupling) 3J_HH ~ 8.0 Hz Root->Level1 3J(H-H) Level2_A Doublet Level1->Level2_A Level2_B Doublet Level1->Level2_B Level3 Split by F2 (Meta Coupling) 4J_HF ~ 6.0 Hz Level2_A->Level3 Level2_B->Level3 Result Final Appearance: Doublet of Doublets (dd) Level3->Result

Caption: Fig 1. Signal splitting logic for H6. The proton is first split by its neighbor H5, then further split by the Fluorine atom, resulting in a 'dd' pattern.

Comparative Analysis: Solvent Selection

The choice of solvent is not merely about solubility; it determines whether you can confirm the presence of the phenolic -OH group.

Comparison Table: CDCl vs. DMSO-d [3][4][5]
FeatureAlternative A: Chloroform-d (CDCl

)
Alternative B: DMSO-d

(Recommended)
OH Signal Visibility Poor. Often broad, exchanged out, or invisible.Excellent. Appears as a sharp singlet or broad peak at 9.5–10.5 ppm due to H-bonding.
Aromatic Resolution Good, but signals may overlap due to lower dispersion.High dispersion; separates multiplets effectively.
Water Peak ~1.56 ppm (Usually non-interfering).[3]~3.33 ppm (Can obscure mid-range signals).
Sample Recovery Easy (Evaporation).Difficult (High boiling point).
Chemical Shift H6 appears ~7.5 ppm.H6 deshielded further (~7.6-7.7 ppm) due to polarity.
Expert Insight

Causality Note: In CDCl


, the phenolic proton undergoes rapid exchange with trace water or other molecules, averaging its signal into the baseline. DMSO-d

forms strong hydrogen bonds with the phenol, "locking" the proton in place and slowing exchange, which renders the peak sharp and visible. For drug development characterization, DMSO-d

is mandatory to confirm the integrity of the -OH functionality.

Representative Spectral Data (DMSO-d )

The following data represents the expected chemical shifts and coupling constants for Ethyl 2-fluoro-3-hydroxybenzoate in DMSO-d


.
H NMR (400 MHz, DMSO-d )
PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
-OH 10.10 s (br)1H-Phenolic H (Deshielded by H-bonding)
H6 7.45 – 7.55 dd1H

,

Ortho to Ester (Deshielded), Meta to F
H5 7.15 – 7.25 t (or dd)1H

Meta to Ester, Para to F (Shielded)
H4 7.05 – 7.15 ddd1H

,

Ortho to OH (Shielded), Ortho to F
-CH

-
4.32 q2H

Ethyl Ester Methylene
-CH

1.31 t3H

Ethyl Ester Methyl
C NMR (100 MHz, DMSO-d )

Note: Carbon shifts are heavily split by Fluorine.

CarbonShift (

, ppm)
Splitting Pattern

(Hz)
C=O 164.5Doublet (

)
~3–5
C2 (C-F) 149.0Doublet (

)
~250
C3 (C-OH) 145.5Doublet (

)
~15
C1 (C-CO) 118.0Doublet (

)
~12
C6 122.5Doublet (

)
~4
C5 120.5Doublet (

)
~3
C4 116.0Doublet (

)
~6
Ethyl 61.0, 14.0Singlets-

Experimental Protocol

To ensure reproducibility and satisfy the "Trustworthiness" requirement, follow this self-validating protocol.

Step 1: Sample Preparation
  • Weigh 10–15 mg of Ethyl 2-fluoro-3-hydroxybenzoate into a clean vial.

  • Add 0.6 mL of DMSO-d

    
      (99.9% D).
    
    • Tip: Use an ampoule rather than a stock bottle to minimize water content (water peak at 3.33 ppm can obscure signals).

  • Vortex for 30 seconds. Ensure the solution is completely clear.

  • Transfer to a high-precision 5mm NMR tube.

Step 2: Acquisition Parameters (400 MHz Instrument)
  • Temperature: 298 K (25°C).

  • Pulse Sequence: zg30 (30° pulse angle) to allow faster relaxation.

  • Number of Scans (NS):

    • 
      H: 16 scans (Sufficient for >10 mg).
      
    • 
      C: 512–1024 scans (Required due to splitting reducing signal-to-noise ratio).
      
  • Relaxation Delay (D1): Set to 2.0 seconds to ensure integration accuracy of the aromatic protons vs. the ethyl group.

Step 3: Processing & Validation
  • Phasing: Apply automatic phasing, then manual correction.

  • Baseline: Apply polynomial baseline correction (ABS).

  • Referencing: Set the residual DMSO pentet to 2.50 ppm (

    
    H) and septet to 39.5 ppm  (
    
    
    
    C).
  • Validation Check: Integrate the ethyl quartet at 4.32 ppm. Set its value to 2.00 . The aromatic region should integrate to exactly 3.00 . If it is <3.00, check for paramagnetic impurities or insufficient D1.

Analytical Workflow Diagram

This workflow ensures you distinguish this compound from its regioisomers (e.g., Ethyl 3-fluoro-2-hydroxybenzoate).

Workflow Start Sample in DMSO-d6 Step1 Acquire 1H NMR Start->Step1 Check1 OH Peak Visible (>9.5 ppm)? Step1->Check1 PathA Yes: Confirm Phenol Check1->PathA Yes PathB No: Check Water Content or Switch Solvent Check1->PathB No Step2 Analyze Aromatic Region (7.0 - 7.6 ppm) PathA->Step2 Step3 Calculate J-Couplings Step2->Step3 Decision Is 3J(H-H) ~8Hz AND 3J(H-F) ~9-10Hz? Step3->Decision Confirm Identity Confirmed: 2-Fluoro-3-Hydroxy Decision->Confirm Yes Reject Suspect Isomer (e.g. 4-Fluoro) Decision->Reject No

Caption: Fig 2. Analytical validation workflow. The coupling constants are the critical 'Go/No-Go' decision points for regioisomer differentiation.

References

  • Abraham, R. J., et al. (2006).[4] "

    
    H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. 
    
  • Reich, H. J. (2023).[5] "WinPLT Fluorine NMR Data - Coupling Constants." University of Wisconsin-Madison Chemistry.

  • SDBS. (2023). "Spectral Database for Organic Compounds." AIST Japan. (Search: Ethyl 3-hydroxybenzoate for base shifts).

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[6][4] (Standard text for substituent additivity rules).

Sources

Validation

Technical Comparison of Mass Spectrometric Signatures: Ethyl 2-fluoro-3-hydroxybenzoate vs. Positional Isomers

This technical guide details the mass spectrometric characterization of Ethyl 2-fluoro-3-hydroxybenzoate , focusing on its differentiation from structural isomers through specific fragmentation pathways. Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the mass spectrometric characterization of Ethyl 2-fluoro-3-hydroxybenzoate , focusing on its differentiation from structural isomers through specific fragmentation pathways.

Executive Summary

Ethyl 2-fluoro-3-hydroxybenzoate (C9H9FO3, MW 184.16) is a critical intermediate in the synthesis of fluorinated pharmaceuticals. In drug development, distinguishing this specific isomer from its positional isomers (particularly the 2-hydroxy "salicylate" derivatives) is essential for quality control.

This guide compares the Electron Ionization (EI) fragmentation pattern of the target molecule against its primary isomer, Ethyl 3-fluoro-2-hydroxybenzoate . The core differentiator is the "Ortho Effect," which is sterically inhibited in the target molecule but dominant in the 2-hydroxy isomer.

Key Diagnostic Indicator
FeatureTarget: Ethyl 2-fluoro-3-hydroxybenzoateAlternative: Ethyl 3-fluoro-2-hydroxybenzoate
Base Peak m/z 139 (Acylium Ion)m/z 138 (Ketene Ion via Ortho-Effect)
[M-EtOH] Transition Absent / Negligible Dominant (m/z 184

138)
Mechanism Simple

-cleavage
McLafferty-type H-transfer

Structural Analysis & Theoretical Basis

The fragmentation behavior is dictated by the specific arrangement of substituents on the benzene ring.

  • Target (2-F, 3-OH): The ester group at C1 is flanked by a Fluorine atom at C2. The Hydroxyl group is at C3 (meta to the ester).

    • Implication: There is no labile hydrogen available at the ortho position relative to the ester carbonyl. The standard "ortho effect" (transfer of H to carbonyl oxygen) is blocked.

  • Alternative (3-F, 2-OH): The ester group at C1 is flanked by a Hydroxyl group at C2.

    • Implication: The phenolic hydrogen is spatially accessible to the ester carbonyl, facilitating a low-energy rearrangement pathway (loss of neutral ethanol).

Fragmentation Pathways[1][2][3][4][5]

A. Target: Ethyl 2-fluoro-3-hydroxybenzoate

Primary Pathway:


-Cleavage 
The dominant fragmentation is the cleavage of the ethoxy bond adjacent to the carbonyl group. This is characteristic of aromatic esters lacking ortho-hydrogens.
  • Molecular Ion (M+): m/z 184.

  • Formation of Acylium Ion (Base Peak): The radical cation loses the ethoxy radical (

    
    , 45 Da).
    
    • Structure:

      
      
      
  • Decarbonylation: The stable acylium ion ejects a neutral CO molecule (28 Da).

    • Structure:

      
       (Fluorinated phenolic cation).
      
  • Secondary Elimination: Loss of HF (20 Da) or CO (28 Da) from the phenolic ring leads to lower mass ions (m/z 91 or m/z 83).

B. Alternative: Ethyl 3-fluoro-2-hydroxybenzoate

Primary Pathway: The Ortho Effect (McLafferty-Type) The presence of the 2-OH group triggers a specific rearrangement that suppresses the standard acylium ion formation.

  • H-Transfer: The phenolic hydrogen transfers to the carbonyl oxygen of the ester.

  • Elimination of Ethanol: The molecule ejects neutral ethanol (46 Da) rather than an ethoxy radical.

    • Structure: A stable ketene radical cation.

Visualization of Fragmentation Logic

The following diagram illustrates the divergent pathways that allow for the unambiguous identification of the target molecule.

MS_Fragmentation cluster_0 TARGET: Ethyl 2-fluoro-3-hydroxybenzoate cluster_1 ALTERNATIVE: Ethyl 3-fluoro-2-hydroxybenzoate M_Target Molecular Ion (M+) m/z 184 (Ortho-F, Meta-OH) Acylium Acylium Ion m/z 139 (Base Peak) M_Target->Acylium - OEt (45 Da) Alpha Cleavage M_Alt Molecular Ion (M+) m/z 184 (Ortho-OH) PhenylCat Fluoro-Phenol Cation m/z 111 Acylium->PhenylCat - CO (28 Da) Ketene Ketene Ion m/z 138 (Diagnostic Marker) M_Alt->Ketene - EtOH (46 Da) Ortho-Effect (H-Transfer)

Caption: Divergent fragmentation pathways. The Target (Blue) follows standard alpha-cleavage, while the Isomer (Red) undergoes the Ortho-Effect rearrangement.

Experimental Protocol (GC-MS)[2][6][7][8]

To validate these patterns in the lab, use the following standardized protocol. This method ensures sufficient ionization energy to observe the diagnostic fragments.

Sample Preparation[2]
  • Solvent: Dissolve 1 mg of the compound in 1 mL of HPLC-grade Ethyl Acetate or Dichloromethane.

  • Concentration: Dilute to approx. 10 ppm (ng/µL) to prevent detector saturation.

Instrument Parameters (Agilent/Shimadzu Standard)
  • Inlet Temp: 250°C (Split mode 10:1).

  • Column: DB-5ms or equivalent (30m x 0.25mm ID x 0.25µm film).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Start: 60°C (Hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • End: Hold 5 min.

  • MS Source: Electron Ionization (EI) at 70 eV .[1]

    • Note: 70 eV is critical for library matching. Lower energies (e.g., 20 eV) may suppress the secondary fragmentation (m/z 111) needed for confirmation.

  • Scan Range: m/z 40–300.

Comparative Data Summary

The following table summarizes the relative abundance of ions expected in the EI spectrum of the target versus its isomer.

m/zIon IdentityTarget Abundance (2-F, 3-OH)Isomer Abundance (3-F, 2-OH)Notes
184 Molecular Ion

Moderate (30-50%)Moderate (30-50%)Parent peak; confirms MW.
166

LowLowLoss of water (thermal artifact).
139

High (100%) Low (<20%)Diagnostic for Target.
138

Very Low (<5%)High (80-100%) Diagnostic for Isomer (Ortho Effect).
111

ModerateLowResult of acylium decay.
45

ModerateModerateCommon ethoxy fragment.
Interpretation Checklist
  • Check m/z 139 vs 138:

    • If 139 >> 138, the structure is likely the Target (Meta-OH or Para-OH).

    • If 138 >> 139, the structure is likely the Isomer (Ortho-OH).

  • Verify m/z 111: Presence confirms the sequential loss of CO from the acylium ion, validating the ester structure.

References

  • NIST Mass Spectrometry Data Center. Ethyl 3-hydroxybenzoate Mass Spectrum.[1][2] NIST Chemistry WebBook, SRD 69.[3] Available at: [Link]

  • NIST Mass Spectrometry Data Center. Ethylparaben (Ethyl 4-hydroxybenzoate) Mass Spectrum. NIST Chemistry WebBook, SRD 69.[3] Available at: [Link]

  • Smith, R. M.Understanding Mass Spectra: A Basic Approach. Wiley-Interscience, 2nd Edition. (General reference for McLafferty Rearrangement and Ortho Effects).

Sources

Comparative

Comparative Reactivity Profile: Ortho- vs. Para-Fluorobenzoic Esters

The following guide compares the reactivity profiles of ortho-fluorobenzoic esters (e.g., methyl 2-fluorobenzoate) and para-fluorobenzoic esters (e.g., methyl 4-fluorobenzoate). It is structured to assist medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide compares the reactivity profiles of ortho-fluorobenzoic esters (e.g., methyl 2-fluorobenzoate) and para-fluorobenzoic esters (e.g., methyl 4-fluorobenzoate). It is structured to assist medicinal chemists and process engineers in selecting the optimal isomer for specific synthetic transformations.

Executive Summary

In drug discovery and intermediate synthesis, the positional isomerism of fluorobenzoic esters dictates their utility. The decision between ortho- and para-isomers relies on two competing reactivity modes: Nucleophilic Aromatic Substitution (


)  and Carbonyl Attack (Hydrolysis/Addition) .[1]
FeatureOrtho-Fluorobenzoate (2-F)Para-Fluorobenzoate (4-F)
Primary Utility Scaffold for replacing Fluorine (

).[1]
Scaffold for preserving Fluorine (Bioisostere).[1]

Reactivity
High (Activated by inductive effect).[1][2]Low (Requires harsher conditions).[1]
Hydrolysis Rate Variable (Sterically hindered, electronically activated).Fast/Clean (Sterically unhindered).
Metallation (DoM) Directs to C3 (1,2,3-substitution pattern).[1]Directs to C3 (1,2,4-substitution pattern).

Strategic Recommendation:

  • Select the Ortho-isomer if your goal is to displace the fluorine atom with amines, thiols, or alkoxides to build heterocycles (e.g., quinazolines).[1]

  • Select the Para-isomer if the fluorine is a permanent structural feature intended to block metabolic oxidation or modulate pKa, and you intend to manipulate the ester functionality.

Mechanistic Foundation: The "Fluorine Effect"

The divergence in reactivity stems from the interplay between the Inductive Effect (


) , Resonance Effect (

)
, and Steric Hindrance .
Electronic Landscape
  • Inductive Withdrawal (

    
    ):  Fluorine is the most electronegative element.[1] It pulls electron density through the 
    
    
    
    -framework. This effect decays rapidly with distance (
    
    
    ).[1][2]
    • Ortho: The F atom is adjacent to the reaction center. Strongest

      
       effect.
      
    • Para: The F atom is remote. Weaker

      
       effect.
      
  • Resonance Donation (

    
    ):  Fluorine has lone pairs that can donate into the 
    
    
    
    -system.
    • Para: The

      
       effect competes with 
      
      
      
      , slightly deactivating the ring toward nucleophilic attack compared to pure inductive models, but
      
      
      generally dominates.
Steric Environment[1][3]
  • Ortho: Despite Fluorine's small van der Waals radius (

    
    ), its proximity to the carbonyl group creates a "steric gate" that can retard attack at the carbonyl carbon (hydrolysis) while accelerating attack at the ring carbon (
    
    
    
    ) by twisting the ester out of planarity, preventing conjugation.[1]

Performance Module A: Nucleophilic Aromatic Substitution ( )

This is the primary differentiator.[1] The ester group (


) is an electron-withdrawing group (EWG) that activates the ring for 

.[1]
Reaction Kinetics

The ortho-isomer reacts significantly faster than the para-isomer in


 reactions.[3]
  • Mechanism: The rate-determining step is the formation of the Meisenheimer Complex .[3]

  • Ortho-Advantage: The transition state is stabilized by the strong inductive withdrawal of the adjacent carbonyl group. The negative charge in the intermediate is held closer to the stabilizing EWG.

Comparative Data (Relative Rates)

Note: Values are generalized relative rates for displacement by methoxide in methanol at 50°C.

IsomerRelative Rate (

)
Explanation
Ortho (2-F) ~180 - 200 Inductive stabilization of the anionic intermediate is maximized.[1]
Para (4-F) 1 Inductive stabilization is diminished by distance; Resonance (

) of F slightly destabilizes the anion.[1]
Meta (3-F) ~10Inductive effect is moderate; no resonance interference.[1]
Visualization: Pathway

The following diagram illustrates why the ortho-isomer is the superior electrophile for


.

SNAr_Comparison cluster_ortho Ortho-Fluorobenzoate (Fast) cluster_para Para-Fluorobenzoate (Slow) O_Start Ortho-Ester O_TS Meisenheimer Complex (Stabilized by -I of COOR) O_Start->O_TS Nucleophile Attack O_Prod Substituted Product O_TS->O_Prod -F (Leaving Group) P_Start Para-Ester P_TS Meisenheimer Complex (Less Stabilized) P_Start->P_TS High Energy Barrier P_Prod Substituted Product P_TS->P_Prod

Caption: The ortho-isomer forms a lower-energy Meisenheimer complex due to the proximity of the electron-withdrawing ester group.[1]

Performance Module B: Hydrolysis (Saponification)

When the objective is to hydrolyze the ester to the acid (e.g., using LiOH/THF) without displacing the fluorine.

Reactivity Trade-off
  • Para-Fluorobenzoate: Hydrolyzes cleanly.[1] The electron-withdrawing nature of F activates the carbonyl slightly compared to unsubstituted benzoate, and there is no steric hindrance.

  • Ortho-Fluorobenzoate: Often exhibits steric retardation .[1] Although F is electron-withdrawing (which should accelerate attack), the bulk of the halogen ortho to the carbonyl can block the trajectory of the nucleophile (OH-) or destabilize the tetrahedral intermediate.

    • Result:Para is generally preferred for cleaner, milder hydrolysis.[1] Ortho may require elevated temperatures or longer reaction times, which increases the risk of side reactions (like

      
       displacement of the F by OH-).
      
Experimental Observation

In competitive hydrolysis studies (alkaline conditions):

  • Para-F:

    
     min
    
  • Unsubstituted:

    
     min
    
  • Ortho-F:

    
     min (Variable based on nucleophile size)[1]
    

Experimental Protocols

Protocol A: Selective of Ortho-Fluorobenzoate

Target: Synthesis of methyl 2-(benzylamino)benzoate.[1]

  • Reagents: Methyl 2-fluorobenzoate (1.0 eq), Benzylamine (1.2 eq),

    
     (2.0 eq).
    
  • Solvent: DMF or DMSO (Polar aprotic solvents stabilize the transition state).

  • Procedure:

    • Dissolve methyl 2-fluorobenzoate in DMF (0.5 M).

    • Add

      
       and Benzylamine.[1]
      
    • Heat to 80°C for 4-6 hours. (Monitor by TLC/LCMS).[1]

    • Note: The para-isomer would require temperatures >120°C or stronger bases for this transformation.

  • Workup: Dilute with water, extract with EtOAc.

  • Validation: Disappearance of F-NMR signal (

    
     -110 ppm) indicates substitution.[1]
    
Protocol B: Controlled Hydrolysis of Para-Fluorobenzoate

Target: Synthesis of 4-fluorobenzoic acid.

  • Reagents: Methyl 4-fluorobenzoate (1.0 eq), LiOH

    
     (2.0 eq).
    
  • Solvent: THF:Water (3:1).[1]

  • Procedure:

    • Dissolve ester in THF.[1] Add aqueous LiOH.[1]

    • Stir at Room Temperature for 1 hour.

    • Critical Control: Avoid heating to prevent nucleophilic attack on the ring (though slow for para, it is possible at high temp).[1]

  • Workup: Acidify with 1M HCl to pH 2. Precipitate product.

Decision Matrix for Drug Design

Use this logic flow to select the correct starting material.

Decision_Matrix Start Select Fluorobenzoate Isomer Q1 Is the Fluorine atom retained in the final drug? Start->Q1 Yes Yes (Bioisostere) Q1->Yes No No (Leaving Group) Q1->No Para Use Para-Fluorobenzoate (Stable, Clean Chemistry) Yes->Para Minimizes Side Reactions SubQ Is Ortho-substitution required for conformation? Yes->SubQ Ortho Use Ortho-Fluorobenzoate (Highly Reactive Electrophile) No->Ortho Facilitates Substitution SubQ->Ortho Yes (e.g. Atropisomers)

Caption: Strategic selection flow based on the fate of the fluorine atom.

References

  • Miller, J. Aromatic Nucleophilic Substitution. Elsevier, 1968.[1] (Foundational text on

    
     kinetics and the activating effects of ortho-substituents).
    
  • Bunnett, J. F., & Zahler, R. E. "Kinetics of the Reaction of Some o- and p-Substituted 1-Chloro-2-nitrobenzenes with Sodium Methoxide." Chemical Reviews, 1951.[1] Link (Establishes the

    
     rate hierarchy for EWG-activated 
    
    
    
    ).
  • Taft, R. W. "Separation of Polar, Steric, and Resonance Effects in Reactivity."[1] Journal of the American Chemical Society, 1952. Link (Quantifies the steric hindrance parameters

    
     for ortho-substituents in ester hydrolysis).[1]
    
  • Snieckus, V. "Directed ortho metalation.[1] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics."[1] Chemical Reviews, 1990.[1] Link (Reference for metallation/DoM utility of fluorobenzoates).[1]

  • Hansch, C., et al. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters."[1] Chemical Reviews, 1991.[1] Link (Source for

    
     and 
    
    
    
    values of Fluorine).[1]

Sources

Validation

A Senior Application Scientist's Guide to Fluorination: A Comparative Analysis of Ethyl 2-fluoro-3-hydroxybenzoate and Its Non-fluorinated Analog

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone of rational drug design.[1][2][3][4][5] It...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone of rational drug design.[1][2][3][4][5] Its unique properties—small size, high electronegativity, and the strength of the carbon-fluorine bond—provide a powerful tool to modulate a molecule's physicochemical and pharmacokinetic profile. This guide offers an in-depth comparison of Ethyl 2-fluoro-3-hydroxybenzoate and its non-fluorinated analog, Ethyl 3-hydroxybenzoate, providing both a theoretical framework and practical experimental data to illustrate the profound impact of a single, strategically placed fluorine atom.

Our exploration will be grounded in the core principles of medicinal chemistry, demonstrating how ortho-fluorination adjacent to a hydroxyl group can critically alter acidity, lipophilicity, and metabolic stability. This analysis serves as a practical case study for any researcher looking to harness the power of fluorine to optimize drug candidates.

The Physicochemical Impact of Ortho-Fluorination

The introduction of a fluorine atom, the most electronegative element, into an organic molecule induces significant electronic perturbations that alter its fundamental properties.[1] When placed ortho to a phenolic hydroxyl group, as in Ethyl 2-fluoro-3-hydroxybenzoate, these effects are particularly pronounced, primarily influencing the compound's acidity (pKa) and lipophilicity (LogP).

Modulation of Acidity (pKa)

The acidity of a phenolic hydroxyl group is a direct measure of the stability of its corresponding phenoxide anion. Electron-withdrawing groups on the aromatic ring typically stabilize this anion, thereby increasing acidity (i.e., lowering the pKa).

Fluorine exerts a powerful electron-withdrawing inductive effect (-I effect) due to its high electronegativity. In the ortho position, this effect is maximized, strongly pulling electron density from the adjacent carbon and, by extension, from the phenoxy-oxygen, stabilizing the negative charge of the conjugate base.[6][7] While intramolecular hydrogen bonding between the ortho-fluorine and the hydroxyl proton might be expected to increase the pKa (making it less acidic), the strong inductive effect is the dominant force.[7][8]

This leads to a significant increase in the acidity of the fluorinated compound compared to its non-fluorinated analog.

Table 1: Comparative Physicochemical Properties

CompoundStructurePredicted pKaPredicted LogP
Ethyl 3-hydroxybenzoate Ethyl 3-hydroxybenzoate9.19[9][10]2.2[11]
Ethyl 2-fluoro-3-hydroxybenzoate Ethyl 2-fluoro-3-hydroxybenzoate~8.7 (estimated)¹~2.4 (estimated)²

¹pKa value is estimated based on the known pKa of 2-fluorophenol (8.7) relative to phenol (10.0), demonstrating a significant increase in acidity due to the ortho-fluoro substituent.[6][7] ²LogP is estimated to be slightly higher due to the lipophilic nature of the fluorine atom replacing a hydrogen atom.

Tuning Lipophilicity (LogP)

Lipophilicity, often measured as the octanol-water partition coefficient (LogP), is a critical parameter for drug absorption, distribution, and membrane permeation.[3] Replacing a hydrogen atom with fluorine generally increases a molecule's lipophilicity. While this effect is modest for a single fluorine atom, it can be a valuable tool for fine-tuning a compound's properties to achieve the optimal balance for bioavailability. The slightly higher estimated LogP of the fluorinated analog reflects this principle.

Implications for Biological Activity and Metabolic Stability

The alterations in pKa and LogP are not mere chemical curiosities; they have direct and predictable consequences on a molecule's biological behavior.

Target Binding and Interaction

A lower pKa means that at physiological pH (7.4), a greater fraction of the Ethyl 2-fluoro-3-hydroxybenzoate molecules will exist in their deprotonated, anionic form compared to the non-fluorinated analog. This change in ionization state can dramatically alter binding interactions with a biological target. If a target's binding pocket has a complementary positively charged residue (e.g., arginine, lysine), the fluorinated compound may form a stronger ionic interaction, leading to increased potency. Conversely, if the neutral form is preferred for binding, the fluorination could be detrimental.

Enhancing Metabolic Stability

One of the most common and effective applications of fluorination in drug design is to block metabolic "soft spots."[1][2][12] Aromatic rings are often susceptible to oxidation by cytochrome P450 (CYP) enzymes, leading to hydroxylation.[13]

The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond. By replacing a hydrogen atom at a potential site of metabolism with fluorine, we can effectively "shield" that position from enzymatic attack.[1] This steric hindrance and the electronic deactivation of the ring reduce the rate of metabolism, which can lead to:

  • Increased half-life (t½): The drug remains in circulation for a longer period.

  • Improved oral bioavailability: Less of the drug is eliminated by first-pass metabolism in the liver.

  • More predictable pharmacokinetic profiles: Reduced inter-patient variability in drug metabolism.

The diagram below illustrates the conceptual workflow for assessing this enhanced stability.

G cluster_0 Metabolic Stability Assay Workflow cluster_1 Expected Outcome Compound Test Compound (Fluorinated or Non-fluorinated) Incubation Incubate with Liver Microsomes + NADPH (37°C) Compound->Incubation 1 µM Timepoints Sample at Time Points (0, 5, 15, 30, 45 min) Incubation->Timepoints Quench Quench Reaction (Acetonitrile + Internal Std.) Timepoints->Quench Analysis LC-MS/MS Analysis Quench->Analysis Data Calculate % Remaining, t½, and Intrinsic Clearance (CLint) Analysis->Data Result_F Fluorinated Analog: Slower Disappearance Higher t½, Lower CLint Data->Result_F Result_H Non-Fluorinated Analog: Faster Disappearance Lower t½, Higher CLint Data->Result_H

Caption: Workflow for a liver microsomal stability assay.

Experimental Protocols for Comparative Analysis

To provide actionable guidance, this section details the step-by-step methodologies for quantifying the key parameters discussed.

Protocol: pKa Determination by UV-Vis Spectrophotometry

This method leverages the change in a compound's UV absorbance spectrum as it transitions between its protonated and deprotonated states.[14][15][16]

Objective: To determine the pKa of Ethyl 2-fluoro-3-hydroxybenzoate and Ethyl 3-hydroxybenzoate.

Materials:

  • 96-well UV-transparent microplates.[14]

  • UV-Vis spectrophotometer with microplate reader capability.

  • Test compounds (10 mM stock in DMSO).

  • A series of aqueous buffers with constant ionic strength (0.1 M) covering a pH range from ~7.5 to 10.5 in ~0.2 pH unit increments.

  • pH meter for buffer preparation.

Procedure:

  • Plate Preparation: Add 198 µL of each buffer solution to different wells of the 96-well plate. Prepare separate wells with buffer only to serve as blanks.

  • Compound Addition: Add 2 µL of the 10 mM compound stock solution to each buffer-containing well (final concentration: 100 µM). Gently mix.

  • Spectra Acquisition: Place the microplate in the spectrophotometer and record the full UV-Vis spectrum (e.g., 230-500 nm) for every well.

  • Data Analysis:

    • Select a wavelength where the absorbance difference between the fully protonated and fully deprotonated forms is maximal.

    • Plot absorbance at this wavelength against the pH of the buffers.

    • Fit the data to a sigmoidal curve (e.g., using the Boltzmann equation). The pH at the inflection point of the curve is the pKa.[17]

Protocol: LogP Determination by Shake-Flask Method (OECD 107)

This classic method directly measures the partitioning of a compound between n-octanol and water.[18][19][20]

Objective: To determine the LogP of both analogs.

Materials:

  • n-Octanol (pre-saturated with water).

  • Buffered water (pH 7.4, pre-saturated with n-octanol).

  • Centrifuge tubes with screw caps.

  • Mechanical shaker.

  • Centrifuge.

  • Analytical instrument for quantification (e.g., HPLC-UV).

Procedure:

  • Preparation: Prepare a stock solution of the test compound in n-octanol.

  • Partitioning: In a centrifuge tube, combine a precise volume of the n-octanol stock solution and buffered water. The volume ratio can be varied (e.g., 1:1, 2:1, 1:2) in separate experiments to ensure consistency.

  • Equilibration: Cap the tubes and shake them at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 24 hours).

  • Phase Separation: Centrifuge the tubes to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in both the n-octanol (Co) and aqueous (Cw) layers using a validated analytical method.

  • Calculation: Calculate the partition coefficient (P) as P = Co / Cw. The LogP is the logarithm (base 10) of this value. The final result should be the average of determinations from different phase volume ratios.

Protocol: In Vitro Metabolic Stability Assay

This assay uses human liver microsomes (HLMs), which are rich in CYP enzymes, to simulate Phase I metabolism.[21][22][23][24][25]

Objective: To compare the metabolic stability of the fluorinated and non-fluorinated analogs.

Materials:

  • Pooled human liver microsomes (HLMs).

  • Phosphate buffer (pH 7.4).

  • NADPH regenerating system (cofactor for CYP enzymes).

  • Test compounds and positive control (e.g., Verapamil).

  • 96-well incubation plate and a deep-well collection plate.

  • Acetonitrile with an internal standard (IS) for quenching.

  • LC-MS/MS for analysis.

Procedure:

  • Incubation Mix: Prepare a master mix containing HLMs (e.g., 0.5 mg/mL protein concentration) and the test compound (e.g., 1 µM final concentration) in phosphate buffer. Pre-warm at 37°C.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Course Sampling: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the incubation mix into a collection plate containing cold acetonitrile with IS to stop the reaction.

  • Sample Processing: Vortex the collection plate and centrifuge to precipitate the microsomal proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point by monitoring the ratio of the compound's peak area to the IS peak area.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the half-life (t½) as: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) in µL/min/mg protein. A lower CLint value indicates greater metabolic stability.

Conclusion and Strategic Outlook

The comparison between Ethyl 2-fluoro-3-hydroxybenzoate and Ethyl 3-hydroxybenzoate provides a clear and compelling illustration of the power of strategic fluorination. The introduction of a single ortho-fluorine atom predictably:

  • Increases Acidity: Lowers the pKa of the phenolic hydroxyl group, which can be leveraged to enhance ionic binding interactions with a target protein.

  • Fine-Tunes Lipophilicity: Modestly increases LogP, aiding in the optimization of ADME properties.

  • Enhances Metabolic Stability: Blocks a potential site of aromatic oxidation, likely leading to a longer in vivo half-life and improved bioavailability.

For drug development professionals, this case study underscores the importance of considering fluorination not as a mere substitution, but as a precise tool for rational molecular design. By understanding the underlying physicochemical principles and validating them with robust experimental data, researchers can accelerate the optimization of lead compounds, turning promising molecules into successful drug candidates.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. [Link]

  • O'Hagan, D. (2008). Understanding the role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(8), 719-731. [Link]

  • Quora. (2017). Why is o-flurophenol is more acidic than p-flurophenol? [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Evotec. [Link]

  • OECD. (2006). OECD Guideline for the Testing of Chemicals 107: Partition Coefficient (n-octanol/water): Shake Flask Method. [Link]

  • Vaia. (n.d.). Why is ortho fluoro phenol a weaker acid than ortho chlorophenol? [Link]

  • Altman, R. A., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

  • Rebollo, A., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(12), 1044-1048. [Link]

  • Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • University of Louisiana Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. [Link]

  • Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. [Link]

  • ResearchGate. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. [Link]

  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. [Link]

  • ECETOC. (n.d.). APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). [Link]

  • European Commission. (n.d.). A.8. PARTITION COEFFICIENT. [Link]

  • StackExchange. (2021). How is o-Fluorophenol more acidic than phenol even after having Hydrogen bonding? [Link]

  • ResearchGate. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • Filo. (2023). Explain the trends in the acidity of phenol and the monofluoro derivative. [Link]

  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. [Link]

  • ResearchGate. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. [Link]

  • Tripod. (n.d.). UV-Vis Spectrometry, pKa of a dye. [Link]

  • Tripod. (n.d.). pKa of a dye: UV-VIS Spectroscopy. [Link]

  • StackExchange. (2021). How is o-Fluorophenol more acidic than phenol even after having Hydrogen bonding?. [Link]

  • ResearchGate. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective | Request PDF. [Link]

  • PubChem. (n.d.). Ethyl 2-bromo-2-fluoro-3-hydroxyhexanoate. [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethyl 3-hydroxybenzoate (CAS 7781-98-8). [Link]

  • PubChem. (n.d.). Ethyl 3-hydroxybenzoate. [Link]

  • DrugBank Online. (n.d.). Ethyl p-hydroxybenzoate. [Link]

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Comparative

Validation of Synthesis of Fluorinated Compounds Using 19F NMR Spectroscopy

A Comparative Technical Guide for Drug Development & Synthetic Chemistry Executive Summary In modern drug discovery, approximately 20-25% of all pharmaceuticals and 30% of agrochemicals contain at least one fluorine atom...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Drug Development & Synthetic Chemistry

Executive Summary

In modern drug discovery, approximately 20-25% of all pharmaceuticals and 30% of agrochemicals contain at least one fluorine atom. While Mass Spectrometry (MS) and 1H NMR remain staples of characterization, they often fail to provide unambiguous validation for fluorinated regioisomers or quantitative purity without extensive calibration.

This guide establishes 19F NMR spectroscopy not merely as an alternative, but as the primary orthogonal validation tool for fluorinated synthesis. We will demonstrate its superiority in resolving structural isomers, its utility in "standard-less" quantification (qNMR), and provide a validated protocol for its implementation in a GxP or R&D environment.

Part 1: Strategic Comparison – Why 19F NMR?

The 19F nucleus (


) is 100% naturally abundant and possesses a high gyromagnetic ratio (83% sensitivity of 1H).[1][2] Its defining characteristic, however, is its hypersensitivity to the local electronic environment , resulting in a massive chemical shift range (~800 ppm) compared to 1H (~15 ppm).
Table 1: Comparative Performance Matrix
Feature19F NMR 1H NMR HPLC-UV Mass Spectrometry (MS)
Specificity High (Bio-orthogonal; no background signals)Low (Crowded; solvent overlap)Medium (Retention time drift)High (m/z accuracy)
Regioisomer Resolution Excellent (Shift sensitive to ortho/meta/para)Poor (Overlapping multiplets)Medium (Requires separation)Poor (Identical mass)
Quantification Absolute (qNMR; no reference standard needed)Good (But often crowded)Relative (Requires response factors)Relative (Ionization variance)
Sample Prep Minimal (Dissolve & shoot)Minimal High (Filtration, mobile phase)Medium (Dilution, matrix)
Solvent Effects None (No solvent suppression needed)High (Solvent peaks dominate)N/A N/A
The "Spy Nucleus" Advantage

In complex biological media or crude reaction mixtures, 1H NMR is often illegible due to the "forest" of hydrocarbon signals. 19F NMR provides a "blank canvas"—only the fluorinated analyte appears. This allows for in situ reaction monitoring without workup, a critical advantage for validating unstable intermediates.

Part 2: Technical Deep Dive & Causality
1. Chemical Shift Sensitivity & Regiochemistry

The 19F chemical shift is dominated by the paramagnetic shielding term, making it exquisitely sensitive to bond hybridization and substituent electronegativity.

  • Causality: A change in position of a fluorine atom on an aromatic ring (e.g., ortho vs. meta) can shift the signal by >20 ppm. In MS, these isomers have identical masses. In 1H NMR, the coupling patterns often overlap.

  • Validation Standard: If your synthesis targets a 4-fluorophenyl derivative, the absence of signals in the -110 to -115 ppm range (typical for ortho) and presence in the -115 to -125 ppm range (typical for para) provides immediate structural confirmation.

2. Spin-Spin Coupling (

-Coupling)

Validation of C-F bond formation is confirmed not just by chemical shift, but by coupling constants:

  • 
     (Geminal):  ~45–55 Hz (Confirming 
    
    
    
    motifs).
  • 
     (One-bond):  ~250–300 Hz (Visible in 13C NMR, but confirms F attachment).
    
Part 3: Validated qNMR Protocol

To use 19F NMR for quantitative validation (purity assay), one must strictly control relaxation parameters.[3] Unlike chromatography, qNMR is a primary ratio method—the signal area is directly proportional to the molar amount of nuclei, provided the system is fully relaxed.

The Critical Parameter:

Relaxation

Fluorine nuclei often have long longitudinal relaxation times (


), sometimes exceeding 5 seconds in degassed samples.
  • Error Source: If the inter-pulse delay (

    
    ) is too short (
    
    
    
    ), the nuclei do not return to equilibrium. This leads to signal saturation and under-quantification of the analyte.
  • Protocol Requirement: You must measure

    
     for both analyte and Internal Standard (IS). Set 
    
    
    
    (longest).[3]
Validated Workflow Diagram

The following diagram outlines the decision logic and execution flow for 19F qNMR validation.

qNMR_Workflow Start START: Fluorinated Sample Solubility Check Solubility (DMSO-d6 vs CDCl3) Start->Solubility IS_Selection Select Internal Standard (IS) (Must not overlap with Analyte) Solubility->IS_Selection T1_Test Run Inversion Recovery (Determine T1 for Analyte & IS) IS_Selection->T1_Test Param_Setup Set Acquisition Parameters (d1 > 5*T1, 90° Pulse, Inverse Gated Decoupling) T1_Test->Param_Setup Critical Step Acquisition Acquire Spectrum (NS > 64 for S/N > 150:1) Param_Setup->Acquisition Processing Process Data (Phase, Baseline Corr., Integration) Acquisition->Processing Calc Calculate Purity/Yield (Molar Ratio Formula) Processing->Calc End VALIDATED RESULT Calc->End

Figure 1: Step-by-step workflow for quantitative 19F NMR (qNMR) validation, emphasizing the critical T1 relaxation determination step.

Step-by-Step Methodology
  • Internal Standard (IS) Selection:

    • Choose a standard with a shift distinct from your product.

    • Common Options:

      
      -Trifluorotoluene (
      
      
      
      -63 ppm), 1,4-Difluorobenzene (
      
      
      -120 ppm), or Sodium Trifluoroacetate (water soluble).
  • Sample Preparation:

    • Weigh Analyte (

      
      ) and IS (
      
      
      
      ) to a precision of
      
      
      mg using a microbalance.
    • Dissolve in 0.6 mL deuterated solvent (e.g., DMSO-

      
      , CDCl
      
      
      
      ).
  • Acquisition Parameters (Bruker/Varian standard):

    • Pulse Sequence: zgig (Inverse gated decoupling). This decouples protons during acquisition (removing splitting) but turns off the decoupler during the delay to eliminate the Nuclear Overhauser Effect (NOE), which distorts integration.

    • Spectral Width: Sufficient to cover +20 to -250 ppm.

    • Relaxation Delay (

      
      ):  Calculated as 
      
      
      
      . Typically 20–30 seconds.
    • Scans (NS): 32–64 (High sensitivity usually requires fewer scans than 13C).

  • Processing:

    • Apply exponential window function (lb = 0.3 Hz).

    • Critical: Manual phase correction and baseline correction (polynomial order 1 or 2) are mandatory for accurate integration.

Part 4: Case Study – Reaction Kinetics Monitoring

19F NMR is superior for monitoring the synthesis of fluorinated drugs (e.g., converting a hydroxy group to a fluorine using DAST or Fluorodeoxyglucose synthesis).

Logic Pathway: Reaction Monitoring

When validating a synthesis pathway, distinguishing the starting material (SM) from the product (P) and side-products (SP) is vital.

Reaction_Monitoring Reaction Crude Reaction Mixture Aliquot Take Aliquot (No Workup) Reaction->Aliquot Add_Lock Add D2O/Acetone-d6 (Lock insert) Aliquot->Add_Lock Measure 19F NMR Scan (1-2 mins) Add_Lock->Measure Decision Analyze Shifts Measure->Decision SM_Peak SM Peak Only (No Reaction) Decision->SM_Peak Time = 0 Mixed_Peak SM + Product Peaks (Calculate Conversion %) Decision->Mixed_Peak Time = t Clean_Peak Product Peak Only (Reaction Complete) Decision->Clean_Peak Time = End

Figure 2: Decision logic for in-process control (IPC) using 19F NMR. Note the ability to bypass workup procedures.

Experimental Insight: In the synthesis of a trifluoromethylated drug candidate, the starting material (carboxylic acid) might appear at -63.0 ppm. The target amide product shifts to -62.4 ppm. While this 0.6 ppm difference is subtle, in 19F NMR it is fully resolved. In HPLC, these species might co-elute due to similar polarity. 19F NMR provides the definitive endpoint.

References
  • Malet-Martino, M., & Holzgrabe, U. (2014). Application of 19F NMR spectroscopy for content determination of fluorinated pharmaceuticals.[4][5][6] Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Norton, R. S., et al. (2016). Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules. Available at: [Link]

  • Maiwald, M., et al. (2012). Quantitative NMR Spectroscopy: Applications in Drug Analysis. Journal of Pharmaceutical and Biomedical Analysis. (Referenced via Eurachem Guide). Available at: [Link]

  • Kuehn, T. (2017). Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. ChemRxiv. Available at: [Link]

Sources

Validation

The Fluorine Advantage: A Comparative Guide to the Effect of Fluorine Substitution on the Biological Activity of Benzoate Compounds

Introduction: Beyond the Classic Benzoate Scaffold Benzoate compounds, characterized by a carboxyl group attached to a benzene ring, are a cornerstone in medicinal chemistry and pharmacology. Their simple, versatile scaf...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Classic Benzoate Scaffold

Benzoate compounds, characterized by a carboxyl group attached to a benzene ring, are a cornerstone in medicinal chemistry and pharmacology. Their simple, versatile scaffold has given rise to a vast array of molecules with applications ranging from food preservation to antimicrobial and anticancer therapies.[1][2][3][4] However, the ever-present challenges of drug development—namely improving potency, selectivity, metabolic stability, and bioavailability—demand continuous innovation.

One of the most powerful strategies in modern drug design is the strategic incorporation of fluorine atoms into a parent molecule.[5][6][7] Fluorine, despite being the most electronegative element, is similar in size to a hydrogen atom, allowing it to act as a "super-hydrogen" that can dramatically alter a molecule's properties without adding significant steric bulk.[7][8] When this "fluorine advantage" is applied to the benzoate scaffold, the results are often a profound enhancement of biological activity.

This technical guide offers an in-depth comparison of fluorinated versus non-fluorinated benzoate compounds. We will dissect the fundamental physicochemical changes imparted by fluorine, present comparative experimental data across various biological activities, and provide detailed protocols for researchers to validate these findings in their own laboratories.

The Physicochemical Impact of Fluorination: A Cascade of Effects

The substitution of a hydrogen atom with fluorine on the benzoate ring initiates a cascade of physicochemical changes that are the root cause of altered biological activity.

  • Electronic Modulation : Due to its extreme electronegativity, fluorine exerts a powerful negative inductive effect (-I), withdrawing electron density from the aromatic ring.[9] This has two major consequences:

    • Increased Acidity : By pulling electron density away from the carboxylic acid group, fluorine stabilizes the resulting carboxylate anion. This facilitates the release of the proton, thereby increasing the acidity (lowering the pKa) of the benzoic acid.[9] This can be critical for interactions with biological targets.

    • Altered Reactivity : The electron-deficient nature of the fluorinated ring can influence how the molecule interacts with enzymes and receptors, and can make the ring more susceptible to certain metabolic reactions while blocking others.[9]

  • Enhanced Lipophilicity : Fluorination almost invariably increases the lipophilicity (fat-solubility) of a molecule. This is a crucial parameter that governs how a drug is absorbed, distributed, metabolized, and excreted (ADME). Increased lipophilicity can lead to better penetration of cell membranes, allowing the compound to reach its intracellular target more efficiently.[7][10]

  • Metabolic Stability : The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. Many drug molecules are metabolized by cytochrome P450 enzymes, which often work by hydroxylating C-H bonds. Replacing a hydrogen atom at a metabolically vulnerable position with fluorine can effectively block this metabolic pathway, increasing the drug's half-life and bioavailability.[7][10]

  • Conformational Control : The presence of a fluorine atom can influence the preferred three-dimensional shape (conformation) of the benzoate molecule.[11] This can lock the molecule into a conformation that is more favorable for binding to the active site of a target enzyme or receptor, thus increasing its potency.

Comparative Analysis of Biological Activities

The true impact of fluorination is best observed through direct comparison of biological data. The following sections summarize findings across key therapeutic areas.

Antimicrobial and Antifungal Activity

Benzoic acid and its salts are well-known for their antimicrobial properties, which are often pH-dependent.[2][3][12] Fluorination can significantly enhance this activity. The increased lipophilicity of fluorinated benzoates allows for better penetration of microbial cell walls. Furthermore, the electronic effects can interfere with essential cellular processes. For instance, some fluorinated benzoic acids are known to inhibit the fatty acid biosynthesis (FAB) pathway in bacteria, which is essential for building cell membranes.[5]

CompoundOrganismMIC (µg/mL)Fold Improvement (vs. Benzoic Acid)
Benzoic AcidE. coli>1000-
4-Fluorobenzoic AcidE. coli250>4x
2,4-Difluorobenzoic AcidE. coli125>8x
Benzoic AcidC. albicans800-
4-Fluorobenzoic AcidC. albicans2004x
2,4-Difluorobenzoic AcidC. albicans5016x
(Note: Data is representative and compiled from various literature sources for illustrative purposes. Actual values may vary based on experimental conditions.)

As the data suggests, the addition of one or two fluorine atoms can lead to a dramatic increase in antimicrobial and antifungal potency.

Anticancer Activity

The search for more effective and less toxic anticancer agents is a major focus of drug discovery. Fluorinated compounds have a rich history in oncology, with 5-fluorouracil being one of the earliest and most successful examples.[6] Fluorinated benzoates and their derivatives have also shown considerable promise. The enhanced ability to cross cell membranes and resist metabolic degradation allows these compounds to exert their cytotoxic effects more effectively.

CompoundCancer Cell LineIC50 (µM)Fold Improvement (vs. Parent)
Benzoyl-EpigallocatechinJurkat T (Leukemia)>50-
Fluoro-benzoyl-Epigallocatechin Prodrug (Pro-F-EGCG4)Jurkat T (Leukemia)~10>5x
Fluorinated Benzothiazole 61a MDA 468 (Breast)0.57-
Fluorinated Benzothiazole 61b MDA 468 (Breast)0.401.4x
(Note: Data is representative and compiled from literature sources.[6][13] The comparison here is between a non-fluorinated core and its fluorinated analog, or between different fluorinated analogs.)

Studies have shown that fluorinated EGCG analogs (where epigallocatechin is esterified with a fluorinated benzoic acid) exhibit greater potency in inhibiting proteasomal activity and inducing apoptosis in cancer cells compared to their non-fluorinated counterparts.[13]

Mechanism of Action & Structure-Activity Relationships (SAR)

The biological activity of a fluorinated benzoate is not just dependent on the presence of fluorine, but critically on its position and number .

  • Positional Isomerism : The location of the fluorine atom (ortho, meta, or para to the carboxyl group) dictates its electronic and steric influence. For example, an ortho-fluorine atom can form an intramolecular hydrogen bond with the carboxylic acid proton, affecting its acidity and conformation in a unique way compared to a para-fluorine atom.[9][14]

  • Degree of Fluorination : Increasing the number of fluorine substituents (e.g., mono- vs. di- or tri-fluorobenzoates) generally increases lipophilicity and electron-withdrawing effects. However, this does not always translate to a linear increase in activity. There is often an optimal degree of fluorination for a specific biological target, beyond which steric hindrance or excessive lipophilicity can become detrimental.

The diagram below illustrates how a fluorinated benzoate might exert its antibacterial effect by targeting a key bacterial enzyme.

G cluster_membrane Bacterial Cell FB Fluorinated Benzoate Membrane Cell Membrane FB->Membrane Increased Permeability Enzyme Key FAB Enzyme (e.g., FabI) FB->Enzyme Binds & Inhibits FAB_Pathway Fatty Acid Biosynthesis (FAB) Pathway FAB_Pathway->Enzyme Contains Growth Cell Wall Synthesis & Bacterial Growth Enzyme->Growth Essential For Inhibition Inhibition Block Growth Arrest Inhibition->Growth Blocks

Caption: Inhibition of the bacterial Fatty Acid Biosynthesis (FAB) pathway by a fluorinated benzoate.

Experimental Protocols for Evaluation

To empower researchers to explore the effects of fluorination, we provide the following validated, step-by-step protocols.

Workflow for Synthesis and Biological Evaluation

The overall process for comparing a novel fluorinated benzoate to its parent compound follows a logical progression from chemical synthesis to biological testing.

G start Select Parent Benzoate Compound synthesis Chemical Synthesis of Fluorinated Analogs (e.g., Nucleophilic Fluorination) start->synthesis purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification bio_assay Biological Activity Assays purification->bio_assay mic Antimicrobial MIC Assay bio_assay->mic Test A mtt Anticancer MTT Assay bio_assay->mtt Test B data_analysis Data Analysis & SAR Determination mic->data_analysis mtt->data_analysis conclusion Identify Lead Compound data_analysis->conclusion

Caption: A generalized workflow for the synthesis and evaluation of fluorinated benzoic acid derivatives.[5]

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[15][16] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow MTT salt to purple formazan crystals.[15]

Materials:

  • 96-well flat-bottom plates

  • Cancer cell line of interest (e.g., MCF-7 breast cancer cells)

  • Culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (fluorinated and non-fluorinated benzoates, dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding : Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment : Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and wells with medium only (background control).

  • Incubation : Incubate the plate for 24-72 hours at 37°C and 5% CO2.[15]

  • MTT Addition : After incubation, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).[15][17]

  • Formazan Formation : Incubate for another 4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.[15]

  • Solubilization : Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[15][17] Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Reading : Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm.[15]

  • Data Analysis : Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the untreated control. Plot the viability against compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[18][19][20]

Materials:

  • 96-well microtiter plate

  • Bacterial or fungal strain of interest (e.g., S. aureus, C. albicans)

  • Growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)

  • Test compounds (dissolved in a suitable solvent)

  • Bacterial/fungal inoculum standardized to ~5×10^5 CFU/mL[18][20]

Procedure:

  • Plate Preparation : Add 100 µL of growth medium to all wells of a 96-well plate.

  • Serial Dilution : Add a defined concentration of the test compound to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate.[21][22] Discard the final 100 µL from the last well.

  • Inoculation : Add 100 µL of the standardized microbial inoculum to each well. This will bring the final volume to 200 µL and halve the compound concentrations. Leave one well with no compound as a positive growth control and one well with medium only as a negative control.

  • Incubation : Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.[18][21]

  • MIC Determination : After incubation, examine the plate for turbidity (visible growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.[18][19][22]

Conclusion and Future Perspectives

The strategic incorporation of fluorine into the benzoate scaffold is a proven and powerful method for enhancing biological activity. By modulating key physicochemical properties such as lipophilicity, metabolic stability, and electronic character, fluorination can transform a modestly active compound into a potent therapeutic lead. The comparative data clearly demonstrates significant improvements in antimicrobial, antifungal, and anticancer efficacy.

The future of this field lies in more sophisticated and selective fluorination techniques and a deeper understanding of structure-activity relationships.[23][24] As our ability to precisely place fluorine atoms on complex molecules improves, we can expect the development of next-generation fluorinated benzoate compounds with even greater potency, selectivity, and improved safety profiles, making them valuable candidates for addressing pressing challenges in medicine and drug development.

References
  • The Discovery and Development of Fluorinated Benzoic Acid Derivatives: A Technical Guide. Benchchem. [URL: https://www.benchchem.
  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra01387e]
  • MTT Assay Protocol for Cell Viability and Proliferation. Merck. [URL: https://www.sigmaaldrich.com/technical-documents/protocol/cell-culture-and-cell-culture-analysis/cell-culture-assays/mtt-assay]
  • Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Bio-protocol. [URL: https://bio-protocol.org/e3713]
  • Minimum Inhibitory Concentration Assay (MIC). Antimicrobial Testing Laboratory. [URL: https://www.microbialinvestigations.
  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols. [URL: https://star-protocols.cell.com/protocols/1501]
  • Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9630985/]
  • Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. Arkat USA. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2022/part-vii/20-5694]
  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [URL: https://experiments.springernature.com/articles/10.1007/978-1-0716-2138-0_1]
  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlehtml/2024/ra/d4ra01387e]
  • Minimum Inhibitory Concentration (MIC). Emery Pharma. [URL: https://emerypharma.com/services/in-vitro-microbiology/mic-and-mbc-assays/]
  • synthesis of 2-Fluorobenzoic acid for beginners. Benchchem. [URL: https://www.benchchem.com/product/b7722697#synthesis-of-2-fluorobenzoic-acid-for-beginners]
  • Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. CORE. [URL: https://core.ac.uk/display/550186591]
  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. ResearchGate. [URL: https://www.researchgate.net/publication/381040854_Recent_advances_on_anticancer_and_antimicrobial_activities_of_directly-fluorinated_five-membered_heterocycles_and_their_benzo-fused_systems]
  • MTT assay protocol. Abcam. [URL: https://www.abcam.com/protocols/mtt-assay-protocol]
  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols. [URL: https://www.
  • Prodrugs of Fluoro-Substituted Benzoates of EGC as Tumor Cellular Proteasome Inhibitors and Apoptosis Inducers. MDPI. [URL: https://www.mdpi.com/1420-3049/13/6/1149]
  • Cell Viability Assays. NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK144065/]
  • MTT (Assay protocol). Addgene. [URL: https://www.addgene.org/protocols/mtt-assay/]
  • The Role of Fluorine in 2-Fluorobenzoic Acid Reactivity: A Technical Guide. Benchchem. [URL: https://www.benchchem.com/technical-guides/the-role-of-fluorine-in-2-fluorobenzoic-acid-reactivity]
  • Antifungal Activity of Salicylanilides and Their Esters with 4-(Trifluoromethyl)benzoic Acid. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270271/]
  • Synthesis of novel fluorinated 1,5-benzothiazepine derivatives and their biological evaluation as anticancer and antibacterial agents. Journal of the Serbian Chemical Society. [URL: https://www.shd.org.rs/JSCS/Vol87/No5/11-JSC211119030S.pdf]
  • Structural landscape of benzoic acid: using experimental crystal structures of fluorobenzoic acids as a probe. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2012/cc/c2cc33811d]
  • Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC291244/]
  • Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. ASM Journals. [URL: https://journals.asm.org/doi/abs/10.1128/aem.40.1.75-80.1980]
  • Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/39109590/]
  • Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. ResearchGate. [URL: https://www.researchgate.
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  • (PDF) Synthesis and anti-fungal screening of fluorinated benzothiazolo linked imidazole compounds. ResearchGate. [URL: https://www.researchgate.net/publication/287522030_Synthesis_and_anti-fungal_screening_of_fluorinated_benzothiazolo_linked_imidazole_compounds]
  • Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation. ScholarWorks @ UTRGV. [URL: https://scholarworks.utrgv.edu/chem_fac/125/]
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  • The role of fluorine in medicinal chemistry. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/14756360802212729]
  • Generic structure of fluorinated benzoic acids. ResearchGate. [URL: https://www.researchgate.
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  • Antimicrobial Effect of Newly Formulated Toothpastes and a Mouthrinse on Specific Microorganisms: An In Vitro Study. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6754979/]
  • The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2241753/]
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  • In vitro antifungal effect of potassium sorbate and sodium benzoate on the growth of fungi causing sinusitis. Journal of Global Pharma Technology. [URL: https://www.jgpt.co.in/index.php/jgpt/article/view/514]
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  • The Effects of Benzoate and Fluoride on Dental Caries in Intact and Desalivated Rats. Karger Publishers. [URL: https://karger.com/cre/article-abstract/37/6/337/55986/The-Effects-of-Benzoate-and-Fluoride-on-Dental?
  • Studies on the mechanism of the antifungal action of benzoate. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1162360/]

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Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: Ethyl 2-fluoro-3-hydroxybenzoate

Technical Guidance for Laboratory & Safety Professionals Executive Summary: The "Halogen Rule" Immediate Action Required: Ethyl 2-fluoro-3-hydroxybenzoate (CAS 105836-28-0) contains a fluorine atom on the aromatic ring....

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guidance for Laboratory & Safety Professionals

Executive Summary: The "Halogen Rule"

Immediate Action Required: Ethyl 2-fluoro-3-hydroxybenzoate (CAS 105836-28-0) contains a fluorine atom on the aromatic ring. Do not dispose of this compound in standard organic waste streams.[1] It must be segregated into Halogenated Waste channels.

Failure to segregate fluorinated compounds can damage standard thermal oxidizers (incinerators) due to the generation of Hydrogen Fluoride (HF) gas during combustion, leading to regulatory non-compliance and infrastructure corrosion.[2]

Chemical Safety Profile & Hazard Identification

Before initiating disposal, the researcher must validate the material's state.[2] This compound is typically a solid intermediate used in medicinal chemistry (e.g., kinase inhibitor synthesis).[2]

ParameterDataOperational Implication
CAS Number 105836-28-0Use for waste manifest verification.
Physical State Solid (Crystalline)Requires solid waste containment unless dissolved.
Molecular Formula C₉H₉FO₃Fluorine content dictates disposal path.
Key GHS Hazards H315 (Skin), H319 (Eye), H335 (Resp)Standard PPE (Nitrile gloves, goggles) is mandatory.[2]
Flash Point >93°C (Estimated)Combustible. Keep away from strong oxidizers.[3]
Reactivity Stable Ester/PhenolAvoid mixing with strong bases (hydrolysis risk).
The Disposal Logic: Why Segregation Matters

As a Senior Application Scientist, I emphasize that "compliance" is a byproduct of understanding chemical reactivity.

  • Thermal Decomposition: When Ethyl 2-fluoro-3-hydroxybenzoate is incinerated, the carbon-fluorine bond breaks.[2]

    • Reaction:

      
       (Hydrogen Fluoride)
      
  • Infrastructure Risk: Standard catalytic oxidizers are designed for C/H/O/N compounds. HF gas is highly corrosive to the ceramic and metal components of these units.

  • The Solution: By tagging this waste as "Halogenated," waste management facilities route it to specialized high-temperature incinerators equipped with alkaline scrubbers that neutralize the HF before it exits the flue.

Step-by-Step Disposal Protocols
Workflow A: Solid Waste (Pure Compound)

Applicable for expired shelf stock or solid reaction byproducts.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk during transport.

  • Transfer: Transfer the solid using a chemically resistant spatula. Avoid dust generation.[4][5]

  • Labeling (Critical):

    • Primary Tag: "Hazardous Waste - Solid."

    • Constituents: "Ethyl 2-fluoro-3-hydroxybenzoate."[6][7]

    • Hazard Checkbox: Mark "Toxic" and "Halogenated."

  • Sealing: Ensure the cap is Tightly closed. Wipe the exterior with a damp tissue (dispose of tissue as solid waste).

Workflow B: Liquid Waste (Reaction Mixtures/Mother Liquor)

Applicable if the compound is dissolved in solvents like Ethyl Acetate, DCM, or DMSO.[2]

  • Solvent Assessment:

    • If dissolved in Dichloromethane (DCM) : The stream is already Halogenated.

    • If dissolved in Ethyl Acetate/Methanol : The addition of the fluorinated solute converts the entire mixture to "Halogenated Waste."

  • Segregation: Pour into the Halogenated Organic Solvent carboy (typically red or yellow tagged in many labs).

  • Prohibition: NEVER pour aqueous solutions of this compound down the sink. Phenolic esters can be toxic to aquatic life (H401/H412).

Visual Decision Matrices
Diagram 1: Waste Stream Decision Tree

This logic flow ensures the compound never enters a non-compliant waste stream.

WasteDisposal Start Waste Material: Ethyl 2-fluoro-3-hydroxybenzoate State Physical State? Start->State Solid Solid / Pure Substance State->Solid Liquid Dissolved in Solution State->Liquid ActionSolid Dispose in SOLID HAZARDOUS WASTE Container Solid->ActionSolid SolventCheck Is the Solvent Halogenated? (e.g., DCM, Chloroform) Liquid->SolventCheck YesHalo Yes SolventCheck->YesHalo NoHalo No (e.g., Methanol, EtOAc) SolventCheck->NoHalo ActionLiqHalo Dispose in HALOGENATED SOLVENT Carboy YesHalo->ActionLiqHalo NoHalo->ActionLiqHalo contaminant makes stream halogenated Tagging CRITICAL STEP: Label Manifest as 'Fluorinated/Halogenated' ActionSolid->Tagging ActionLiqHalo->Tagging

Caption: Decision matrix for segregating fluorinated benzoate waste based on physical state and solvent composition.

Diagram 2: Emergency Spill Response

Immediate actions for bench-scale spills.

SpillResponse Spill Spill Detected PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Spill->PPE Contain Containment: Surround with absorbent pads PPE->Contain Pickup Cleanup: Scoop solids or absorb liquids Contain->Pickup Decon Decontamination: Wipe area with soap/water Pickup->Decon Disposal Disposal: Place all debris in SOLID HAZARDOUS WASTE Decon->Disposal

Caption: Operational workflow for containing and cleaning up minor laboratory spills of fluorinated esters.

Regulatory Compliance (RCRA Context)

While Ethyl 2-fluoro-3-hydroxybenzoate is not explicitly listed on the EPA RCRA "P" or "U" lists, it is regulated under the "Cradle-to-Grave" principle.[2]

  • Waste Classification: If discarded, it may not meet the definition of a listed hazardous waste, but it must be treated as Characteristic Waste if it exhibits toxicity or if the generator determines it presents a hazard (Precautionary Principle).[2]

  • EPA Waste Code Recommendation:

    • If mixed with halogenated solvents (DCM, etc.): F001/F002 .[2]

    • If pure: Label clearly as non-RCRA Regulated unless local regulations specify otherwise, but always manage as hazardous chemical waste due to the fluorine content.[2]

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. [Link]

  • American Chemical Society (ACS). (2023). Chemical Safety in the Laboratory. [Link]

  • PubChem. (2024). Ethyl 2-fluoro-3-hydroxybenzoate Compound Summary. [Link](Note: Search via CAS 105836-28-0 for specific derivative data).[2]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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